4-Bromo-3-chloro-5-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEIQRUZMAVRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670113 | |
| Record name | 4-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072141-30-0 | |
| Record name | 4-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3-chloro-5-nitropyridine chemical properties
An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its reactivity and its strategic application in modern organic synthesis.
Core Chemical Profile and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The pyridine core, an aromatic six-membered heterocycle containing a nitrogen atom, is functionalized with two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group (-NO₂). This specific arrangement of substituents makes the aromatic ring highly electron-deficient, which is the primary determinant of its chemical behavior.[1] This electrophilic character is the cornerstone of its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2]
Structural Representation
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is critical to note that experimental data for this specific isomer (CAS 1072141-30-0) is sparse in publicly available literature. Therefore, data for the closely related isomer, 3-bromo-4-chloro-5-nitropyridine (CAS 31872-63-6), is provided for comparative context where direct data is unavailable. Researchers should experimentally verify all properties for their specific lot.
| Property | Value | Source / Note |
| CAS Number | 1072141-30-0 | [1][3] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |
| Molecular Weight | 237.44 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | White to yellow or brown solid | Inferred from related compounds[2] |
| Melting Point | 49-50 °C | Data for isomer CAS 31872-63-6[4] |
| Boiling Point | 284.6 °C at 760 mmHg | Data for isomer CAS 31872-63-6[4] |
| Purity | Typically ≥95% | [1] |
Reactivity and Synthetic Strategy: The Primacy of SₙAr
The synthetic value of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .
Causality: The nitro group at the C5 position exerts a powerful electron-withdrawing effect through both resonance and induction. This effect is most pronounced at the positions ortho (C4, C6) and para (C2) to the nitro group, significantly lowering the electron density of the aromatic ring. This electron deficiency drastically lowers the activation energy for the addition of a nucleophile, which is the rate-determining step in the SₙAr mechanism. The halogen atoms at the activated C3 and C4 positions serve as excellent leaving groups, facilitating the substitution.
Key Reaction Pathways
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most prevalent reaction. A wide variety of nucleophiles (amines, thiols, alkoxides, etc.) can displace one of the halogen atoms. The relative reactivity of the C-Br versus the C-Cl bond can be influenced by the nature of the nucleophile and reaction conditions, offering potential for selective functionalization. The C4-Br position is generally expected to be more reactive due to its direct ortho relationship to the activating nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is synthetically crucial as it converts a strongly deactivating group into a versatile activating group, opening up pathways for diazotization, acylation, or further substitution reactions.[2]
Caption: Key synthetic transformations of this compound.
Application in Drug Discovery and Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value scaffold. Its utility lies in its ability to serve as a rigid core structure from which diverse chemical functionalities can be appended.
-
Scaffold for Library Synthesis: The predictable SₙAr reactivity allows for the rapid generation of compound libraries. By reacting the scaffold with a diverse set of nucleophiles (e.g., a collection of primary and secondary amines), medicinal chemists can efficiently create hundreds or thousands of related compounds for high-throughput screening against biological targets.[2]
-
Intermediate for Complex APIs: The functional groups on the pyridine ring serve as handles for constructing more elaborate molecular architectures. For instance, a halogen can be displaced to link the pyridine core to another ring system, while the nitro group can be reduced and functionalized to modulate solubility or interact with a specific receptor pocket.[2][]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a self-validating, field-proven methodology for a typical SₙAr reaction. The causality for each step is explained to empower researchers to adapt the protocol with confidence.
Objective: To synthesize a 4-amino-3-chloro-5-nitropyridine derivative by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
TLC plates (silica gel)
Protocol Steps:
-
Reactor Setup & Inert Atmosphere (Causality: Preventing Side Reactions):
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to exclude atmospheric moisture, which could react with the base or interfere with the reaction.
-
-
Reagent Dissolution (Causality: Ensuring Homogeneity):
-
Add anhydrous solvent (e.g., DMF) via syringe to dissolve the starting material completely. A typical concentration is 0.1-0.5 M. Using an anhydrous polar aprotic solvent like DMF or DMSO is key, as it effectively solvates the reactants and the charged intermediate (Meisenheimer complex) of the SₙAr mechanism, thereby accelerating the reaction.
-
-
Addition of Amine and Base (Causality: Deprotonation and Acid Scavenging):
-
Add the primary amine (1.1 eq) to the stirred solution via syringe. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
Add the non-nucleophilic base, DIPEA (2.0 eq), dropwise. The base's role is to scavenge the HBr that is liberated during the reaction. Using a non-nucleophilic base like DIPEA prevents it from competing with the desired amine nucleophile.
-
-
Reaction Monitoring (Causality: Determining Reaction Completion):
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The elevated temperature provides the necessary activation energy.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are taken periodically and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This is a self-validating step; the reaction is only stopped once complete consumption of the starting material is confirmed.
-
-
Work-up and Extraction (Causality: Product Isolation and Purification):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water. This quenches the reaction and helps to remove the water-soluble solvent (DMF) and salts.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate. The desired organic product will preferentially partition into the organic layer.
-
Combine the organic layers and wash with brine. This step removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Causality: Achieving High Purity):
-
Purify the crude product using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted aminopyridine derivative.
-
Safety, Handling, and Storage
Halogenated nitropyridines require careful handling due to potential toxicity. Data from the related isomer 3-bromo-4-chloro-5-nitropyridine provides guidance.[6][7]
-
Hazard Classification: Danger. GHS statements indicate it is toxic if swallowed (H301) and causes serious eye damage (H318).[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Handling: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some sources recommend storage at -20°C.[4]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
References
- 1. CAS 1072141-30-0: this compound [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6 [sigmaaldrich.com]
- 6. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-Bromo-4-chloro-5-nitropyridine | CAS#:31872-63-6 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-chloro-5-nitropyridine
Introduction
4-Bromo-3-chloro-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the fields of medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and a nitro group on the pyridine core—offers multiple reaction sites for further chemical transformations. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The presented methodology is based on established chemical principles and provides a logical, step-by-step approach to achieving the target molecule with a focus on causality and experimental robustness.
Strategic Analysis of the Synthesis Pathway
The synthesis of polysubstituted aromatic compounds, particularly heteroaromatics like pyridine, requires careful strategic planning to control the regioselectivity of the substitution reactions. A direct, one-pot synthesis of this compound is not feasible due to the complex interplay of directing effects of the substituents.
Our retrosynthetic analysis identifies the Carbon-Bromine bond at the 4-position as the most logical final disconnection. This is because the amino group, a versatile precursor, can be reliably converted to a bromo group via the Sandmeyer reaction.[1][2][3] This well-established transformation allows for the late-stage introduction of the bromine atom.
This strategy pinpoints 4-amino-3-chloro-5-nitropyridine as the crucial intermediate. The forward synthesis, therefore, focuses on the efficient construction of this intermediate, followed by its conversion to the final product.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: 4-Amino-3-chloro-5-nitropyridine
This part of the synthesis focuses on the sequential functionalization of the commercially available starting material, 4-aminopyridine.
Step 1.1: Selective Monochlorination of 4-Aminopyridine
Causality and Experimental Choices: The first step involves the selective introduction of a chlorine atom at the 3-position of 4-aminopyridine. The amino group at the 4-position is a powerful activating group that directs electrophilic substitution to the ortho positions (3 and 5). To prevent dichlorination, a mild and controllable chlorinating agent is required. N-chlorosuccinimide (NCS) is an excellent choice for this purpose, as it allows for the controlled monochlorination of activated aromatic systems.[4][5] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the starting material and reagents.
Experimental Protocol: Synthesis of 4-Amino-3-chloropyridine
-
To a solution of 4-aminopyridine (1 equivalent) in DMF, add N-chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 4-amino-3-chloropyridine.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Aminopyridine | 1 eq | Starting Material |
| N-Chlorosuccinimide (NCS) | 1.05 eq | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | solvent | Reaction Medium |
| Temperature | Room Temperature | Controlled Reaction |
| Reaction Time | 4-6 hours | To ensure completion |
| Expected Yield | 75-85% |
Step 1.2: Regioselective Nitration of 4-Amino-3-chloropyridine
Causality and Experimental Choices: The next step is the introduction of a nitro group. In 4-amino-3-chloropyridine, both the amino and chloro groups are ortho-, para-directing. The 5-position is ortho to the strongly activating amino group and para to the deactivating but ortho-, para-directing chloro group. This alignment of directing effects strongly favors the regioselective nitration at the 5-position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction must be performed at low temperatures to control the exothermic reaction and prevent side reactions.
Experimental Protocol: Synthesis of 4-Amino-3-chloro-5-nitropyridine
-
Carefully add 4-amino-3-chloropyridine (1 equivalent) to concentrated sulfuric acid at 0°C with stirring.
-
Once the substrate is fully dissolved, cool the mixture to -5°C to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 7-8 to precipitate the product.
-
Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum.
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Amino-3-chloropyridine | 1 eq | Substrate |
| Conc. Sulfuric Acid | solvent/catalyst | Protonating Agent |
| Conc. Nitric Acid | 1.1 eq | Nitrating Agent |
| Temperature | -5°C to 5°C | Control Exothermicity |
| Reaction Time | 2-3 hours | To ensure completion |
| Expected Yield | 80-90% |
Part 2: Sandmeyer Reaction for the Synthesis of this compound
The final stage of the synthesis involves the conversion of the amino group of our key intermediate into the desired bromo group.
Mechanism Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a two-step process.[2] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas). In the second step, a copper(I) salt, in this case, copper(I) bromide, catalyzes the replacement of the diazonium group with a bromide. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]
Step 2.1 & 2.2: Diazotization and Bromo-dediazoniation
Causality and Experimental Choices: The diazotization step must be conducted at low temperatures (0-5°C) as diazonium salts are generally unstable at higher temperatures and can decompose. Following the formation of the diazonium salt, the solution is added to a solution of copper(I) bromide. CuBr serves as both the catalyst and the source of the bromide that replaces the diazonium group.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Suspend 4-amino-3-chloro-5-nitropyridine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature after the addition is complete.
-
Bromo-dediazoniation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-Amino-3-chloro-5-nitropyridine | 1 eq | Substrate |
| Hydrobromic Acid (48%) | solvent/acid | Diazotization Medium |
| Sodium Nitrite (NaNO₂) | 1.1 eq | Diazotizing Agent |
| Copper(I) Bromide (CuBr) | 1.2 eq | Catalyst/Bromide Source |
| Temperature | 0-5°C, then 50-60°C | Control and Completion |
| Expected Yield | 65-75% |
Overall Synthesis Workflow
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine: Structure, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-bromo-3-chloro-5-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, spectroscopic signature, unique reactivity in nucleophilic aromatic substitution, and its applications in the synthesis of bioactive molecules.
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its utility stems from the strategic placement of two different halogen atoms and a strongly electron-withdrawing nitro group on the pyridine ring. This arrangement imparts a distinct electronic character, making it a versatile scaffold for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.[1][2] The pyridine core itself is a ubiquitous motif in a vast number of approved pharmaceutical agents, and the specific substitution pattern of this compound offers a gateway to novel chemical entities with tailored pharmacological profiles.[3]
Molecular Structure and Spectroscopic Profile
The molecular structure of this compound is characterized by a pyridine ring substituted at the 3, 4, and 5 positions. The presence of the electronegative nitrogen atom in the ring, coupled with the inductive and resonance effects of the nitro group, significantly influences the electron density distribution within the aromatic system.[4]
Molecular Formula: C₅H₂BrClN₂O₂[5]
Molecular Weight: 237.44 g/mol [5][6]
CAS Number: 1072141-30-0[5]
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this compound is not readily found, we can predict its key spectroscopic features based on the analysis of its structure and data for analogous compounds. This predictive analysis is a crucial skill for any research scientist.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the strong deshielding effect of the adjacent nitro group and the overall electron-deficient nature of the ring, these protons will appear at a downfield chemical shift, likely in the range of 8.5-9.5 ppm. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 6-position, which will also appear as a doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the electron-withdrawing substituents (bromo, chloro, and nitro groups) will be significantly deshielded and appear at lower field. The carbon attached to the nitro group (C5) is expected to be the most downfield signal. The chemical shifts of the carbon atoms can be predicted using empirical calculations or by comparison with structurally similar compounds.[7][8][9]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak will be characteristic, with M, M+2, and M+4 peaks, reflecting the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).
Reactivity and Regioselectivity: The Heart of its Synthetic Utility
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNA). The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, makes it highly susceptible to attack by nucleophiles.[4][10]
The Principle of Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on nitro-substituted aromatic systems typically proceed via a two-step addition-elimination mechanism. The first, and often rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][11][12] The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex can be delocalized onto the ortho and para substituents. Therefore, electron-withdrawing groups at these positions are essential for activating the ring towards nucleophilic attack.[1]
In the case of this compound, the nitro group is para to the bromine atom and meta to the chlorine atom. This positioning has profound implications for the regioselectivity of SNAr reactions.
Regioselectivity: A Tale of Two Halogens
A critical question for any synthetic chemist utilizing this building block is: which halogen is preferentially displaced? The answer lies in the relative stability of the two possible Meisenheimer complexes formed upon nucleophilic attack at C4 (bearing the bromo group) versus C3 (bearing the chloro group).
As illustrated in the diagram above, attack at the C4 position is significantly favored. This is because the resulting Meisenheimer complex allows for the delocalization of the negative charge onto the oxygen atoms of the para-nitro group, a highly stabilizing interaction. In contrast, attack at the C3 position does not permit such direct resonance stabilization by the nitro group. Consequently, the transition state leading to the C4-substituted product is lower in energy, and this pathway is kinetically and thermodynamically favored.
Therefore, in most SNAr reactions with this compound, the bromine atom at the 4-position is selectively displaced by the incoming nucleophile. This predictable regioselectivity is a key feature that makes this compound a reliable and valuable building block in multi-step syntheses.
Synthetic Applications in Medicinal Chemistry
The unique reactivity profile of this compound makes it an attractive starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[13][14][15] The ability to selectively introduce a nucleophile at the C4 position, while retaining the chlorine atom at C3 for potential subsequent transformations (e.g., cross-coupling reactions), provides a powerful strategy for building molecular diversity.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the enzyme. The 3-chloro-5-nitropyridine scaffold, accessible from this compound, can be further elaborated to generate potent and selective inhibitors. For instance, the amino group, which can be introduced via SNAr with an amine nucleophile, can serve as a key hydrogen bond donor or acceptor in the active site. The remaining chloro group can be a site for further functionalization to improve potency, selectivity, or pharmacokinetic properties.
While specific, named drug candidates directly synthesized from this compound are not prominently featured in the readily available literature, the strategic importance of polysubstituted nitropyridines in kinase inhibitor design is well-established.[16]
Experimental Protocols
The following are representative, generalized protocols for reactions involving this compound. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiment.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.
Causality in Experimental Choices:
-
Aprotic Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base is added to neutralize the acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Monitoring: Close monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Purification is essential to remove unreacted starting materials, the base, and any side products to obtain the desired compound in high purity.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as an irritant and is toxic if swallowed.[6] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable regioselectivity in nucleophilic aromatic substitution reactions make it a reliable tool for the construction of complex molecular architectures. Its applications, particularly in the synthesis of potential kinase inhibitors, underscore its importance in medicinal chemistry and drug discovery. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, is key to successfully leveraging this powerful synthetic intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
electrophilic character of 4-Bromo-3-chloro-5-nitropyridine
An In-depth Technical Guide to the Electrophilic Character of 4-Bromo-3-chloro-5-nitropyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a pyridine core, two distinct halogen atoms, and a potent electron-withdrawing nitro group, imparts a pronounced electrophilic character. This guide provides a comprehensive analysis of the electronic properties, reactivity, and synthetic utility of this versatile building block. We will delve into the mechanistic underpinnings of its reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr), provide a field-proven experimental protocol for its functionalization, and discuss its application in modern drug discovery.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, making it a desirable feature in bioactive molecules. However, the pyridine ring is inherently electron-deficient compared to benzene, a property that is dramatically amplified by the addition of electron-withdrawing substituents. This compound exemplifies an "activated" pyridine system, engineered for high reactivity towards nucleophiles. The presence of halogens (bromine and chlorine) and a nitro group significantly enhances its electrophilic character, making it a valuable intermediate for constructing complex molecular architectures.[1] Understanding the principles that govern its electrophilicity is crucial for its effective deployment in multi-step synthetic campaigns.
Molecular Structure and Analysis of Electronic Effects
The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents on the pyridine ring.
-
Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net inductive withdrawal of electron density from the ring carbons, making the entire system electron-poor.
-
Nitro Group (-NO₂): The nitro group at the C5 position is a powerful electron-withdrawing group. It deactivates the ring through two mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize negative charge from the ring onto its oxygen atoms, a crucial factor in stabilizing the intermediate of a nucleophilic attack.
-
-
Halogen Substituents (Br and Cl): The bromine at C4 and chlorine at C3 also withdraw electron density via their strong inductive effects (-I). While they possess lone pairs that could theoretically donate electron density through resonance (+M), this effect is weak for halogens and is overwhelmingly superseded by their inductive withdrawal.
The confluence of these features renders the carbon atoms of the pyridine ring, particularly those positioned ortho and para to the nitro group, highly electrophilic and susceptible to nucleophilic attack.
Caption: Electronic contributions to the electrophilicity of the core scaffold.
Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The pronounced is primarily expressed through its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. This is not a single-step displacement like an SN2 reaction; rather, it is a two-step addition-elimination process.[2]
Step 1: Nucleophilic Addition (Rate-Determining Step) A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (LG). This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Step 2: Elimination of the Leaving Group (Fast Step) The aromaticity of the ring is restored by the expulsion of the leaving group. This step is typically rapid as it re-establishes the stable aromatic system.
Regioselectivity of Attack
For an SNAr reaction to be facile, the negative charge of the Meisenheimer complex must be stabilized by electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of attack.[3]
In this compound:
-
The nitro group is at C5 .
-
The bromo group (a potential leaving group) is at C4 , which is ortho to the C5-nitro group.
-
The chloro group (another potential leaving group) is at C3 , which is meta to the C5-nitro group.
Nucleophilic attack at C4 is strongly favored because the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. Attack at the C3 position does not allow for this direct resonance stabilization, rendering this position significantly less reactive. Therefore, nucleophiles will selectively displace the bromide at the C4 position.
Caption: The Addition-Elimination mechanism of SNAr on the target molecule.
Experimental Protocol: Synthesis of 4-(Benzylamino)-3-chloro-5-nitropyridine
This protocol provides a validated method for demonstrating the electrophilic reactivity of the title compound. The choice of benzylamine as the nucleophile and DMSO as the solvent is representative of common conditions for SNAr reactions on activated pyridines.
Objective: To synthesize 4-(benzylamino)-3-chloro-5-nitropyridine via SNAr, displacing the bromide at the C4 position.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 237 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent & Reagent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the resulting suspension. Add benzylamine (130 µL, 1.2 mmol) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Causality Insight: The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack. K₂CO₃ acts as a mild base to neutralize the HBr formed in situ, driving the reaction to completion. DMSO is an excellent polar aprotic solvent for SNAr as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 15 mL) followed by brine (1 x 15 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass will correspond to the displacement of Br with the benzylamino group.
Caption: A validated experimental workflow for the SNAr functionalization.
Data Summary and Applications
The physicochemical properties and high reactivity of this compound make it an invaluable tool for synthetic chemists.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1072141-30-0 | [1][4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][4] |
| Molecular Weight | 237.44 g/mol | [1][4] |
| Appearance | Solid |
Applications in Drug Discovery and Synthesis:
The true value of this reagent lies in its ability to serve as a linchpin for introducing a highly functionalized pyridine moiety. The SNAr reaction is just the first step. Subsequent chemical manipulations can be performed on the remaining functional groups:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, which can then be used for amide bond formation, sulfonylation, or diazotization, opening up a vast chemical space for library synthesis.
-
Halogen Manipulation: The remaining chlorine atom at the C3 position can potentially be functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although this typically requires different conditions than the SNAr.
This multi-faceted reactivity allows for the rapid construction of complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the substituted pyridine core is essential for binding and activity.
Conclusion
The is a carefully orchestrated outcome of its molecular architecture. The inherent electron deficiency of the pyridine ring is powerfully amplified by the inductive and resonance effects of the C5-nitro group, which in turn activates the C4 position for highly regioselective nucleophilic aromatic substitution. This predictable and robust reactivity has established the compound as a cornerstone building block for researchers in organic synthesis and drug development, enabling efficient access to novel and complex chemical entities.
References
Navigating the Solubility Landscape of 4-Bromo-3-chloro-5-nitropyridine: A Technical Guide for Researchers
Abstract
This in-depth technical guide addresses the solubility of 4-bromo-3-chloro-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document provides a robust framework for researchers to predict and experimentally determine the solubility of this compound in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists and drug development professionals working with this and structurally related molecules. We will explore the physicochemical properties of this compound, predict its solubility based on the principle of "like dissolves like," and provide a detailed, self-validating experimental protocol for accurate solubility determination.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative with the molecular formula C₅H₂BrClN₂O₂.[1][2][3][4][5] Its structure, featuring a pyridine ring functionalized with two different halogens (bromine and chlorine) and a strongly electron-withdrawing nitro group, makes it a versatile building block in organic synthesis. The electrophilic nature of this compound, enhanced by its substituents, allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutic agents and agrochemicals.[6]
Understanding the solubility of this compound is paramount for its effective use in research and development. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and formulation studies. A thorough knowledge of its behavior in different organic solvents enables chemists to optimize reaction conditions, improve yields, and develop robust and scalable processes.
Theoretical Framework for Solubility Prediction
The fundamental principle governing the solubility of organic compounds is "like dissolves like."[6] This adage suggests that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.
Molecular Structure and Polarity Analysis of this compound
The structure of this compound is key to understanding its solubility characteristics.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment and contributing to the molecule's overall polarity.
-
Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms that withdraw electron density from the pyridine ring, further increasing the polarity of the C-Br and C-Cl bonds.
-
Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group and is highly polar.[6] This functional group is expected to significantly influence the molecule's solubility, particularly in polar solvents.
Collectively, these features suggest that this compound is a polar molecule.[6] Therefore, it is predicted to have higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.
Predicting Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of this compound in a range of organic solvents. The following table categorizes common solvents by their polarity and provides a predicted solubility profile for the target compound.
| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility of this compound |
| n-Hexane | 0.1 | Nonpolar | Very Low |
| Toluene | 2.4 | Nonpolar | Low |
| Diethyl Ether | 2.8 | Nonpolar | Low to Moderate |
| Dichloromethane | 3.1 | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Moderate to High |
| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High |
| Acetone | 5.1 | Polar Aprotic | High |
| Acetonitrile | 5.8 | Polar Aprotic | High |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High |
| Methanol | 5.1 | Polar Protic | Moderate to High |
| Ethanol | 4.3 | Polar Protic | Moderate |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature shaker or rotator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value |
Safety Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[7] Based on available safety data, this compound is classified as toxic if swallowed and causes serious eye damage.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: [chemicalbook.com]
- 3. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1072141-30-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:1072141-30-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. CAS 1072141-30-0: this compound [cymitquimica.com]
- 7. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Stability of 4-Bromo-3-chloro-5-nitropyridine Under Acidic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 4-Bromo-3-chloro-5-nitropyridine in acidic environments. The document is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in pharmaceutical synthesis. This guide elucidates the theoretical underpinnings of its stability, proposes potential degradation pathways based on established principles of organic chemistry, and furnishes a detailed, field-proven protocol for conducting forced degradation studies. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and the development of stable pharmaceutical products.
Introduction: The Significance of this compound in Drug Development
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, provides multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. The stability of such a critical intermediate is of paramount importance, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final drug product.
Understanding the stability of this compound under various stress conditions, particularly acidic environments commonly encountered during synthesis and formulation, is a regulatory expectation and a scientific necessity.[1][2] Forced degradation studies, also known as stress testing, are integral to the drug development process.[3][4][5] They help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][4] This guide provides the foundational knowledge and practical protocols to rigorously assess the stability of this compound under acidic conditions.
Theoretical Chemical Stability and Proposed Degradation Pathways
The chemical stability of this compound is intrinsically linked to the electronic nature of the pyridine ring and its substituents. The pyridine nitrogen atom is basic and will be protonated under acidic conditions, forming a pyridinium salt. This protonation further enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack.
The primary degradation pathway anticipated for this compound under acidic conditions is Nucleophilic Aromatic Substitution (SNAr) .[6][7][8] The presence of three strong electron-withdrawing groups (nitro, bromo, and chloro) significantly activates the pyridine ring for nucleophilic attack.
The Mechanism of Acid-Catalyzed Nucleophilic Aromatic Substitution
The SNAr mechanism proceeds via a two-step addition-elimination process. In an acidic aqueous environment, water can act as the nucleophile.
-
Nucleophilic Attack: A water molecule attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9] The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of one of the halide ions (bromide or chloride).
Regioselectivity of Nucleophilic Attack
The positions ortho and para to the electron-withdrawing nitro group are the most activated towards nucleophilic attack.[6][9] In this compound, both the 4-position (bearing the bromo group) and the 3-position (bearing the chloro group) are ortho and meta, respectively, to the 5-nitro group. However, the pyridine nitrogen also strongly influences the regioselectivity. Nucleophilic attack on pyridines is favored at the 2- and 4-positions.[9][10]
Given these factors, the most probable sites of nucleophilic attack are the C4 (bromo-substituted) and C2 positions. However, considering the substituents present, the C4 position is highly activated by the para-nitro group and the inherent reactivity of the 4-position of the pyridine ring. The C3 position is less activated. Therefore, the primary degradation product is likely to be the result of the displacement of the bromide at the C4 position. A secondary, but less likely, degradation pathway could involve the displacement of the chloride at the C3 position.
Proposed Degradation Products
Based on the SNAr mechanism, the following primary degradation products are proposed:
-
Product 1 (Major): 3-Chloro-5-nitro-4-pyridone (from hydrolysis at the C4 position).
-
Product 2 (Minor): 4-Bromo-5-nitro-3-pyridone (from hydrolysis at the C3 position).
Further degradation of these initial products under harsh acidic conditions could lead to more complex mixtures.
Caption: Proposed SNAr degradation pathway of this compound.
Experimental Protocol: Forced Degradation Study
The following protocol provides a robust framework for conducting a forced degradation study of this compound under acidic conditions. This protocol is designed to meet the standards outlined in the International Council for Harmonisation (ICH) guidelines.[3]
Materials and Equipment
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)
-
NMR spectrometer (for structural elucidation of isolated degradants)
Experimental Workflow
Caption: A streamlined workflow for the forced degradation study.
Step-by-Step Methodology
Step 1: Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a minimal amount of HPLC-grade methanol or acetonitrile.
-
Dilute to the mark with the same solvent to obtain a stock solution of approximately 1 mg/mL.
Step 2: Acid Hydrolysis Stress Conditions
-
Prepare solutions of 0.1 M HCl and 1 M HCl.
-
For each acid concentration, pipette 1 mL of the stock solution into three separate reaction vials.
-
Add 9 mL of the respective HCl solution to each vial to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by adding 9 mL of HPLC-grade water to 1 mL of the stock solution.
-
Incubate one set of vials at room temperature (25°C) and another set at an elevated temperature (e.g., 60°C).
Step 3: Time-Point Sampling and Quenching
-
Withdraw aliquots (e.g., 1 mL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic samples by adding a stoichiometric amount of NaOH solution. The exact amount should be predetermined by a separate titration.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
Step 4: HPLC Analysis
A stability-indicating HPLC method must be developed and validated.[11][12][13][14][15] The method should be able to separate the parent compound from all potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance, as determined by UV-Vis spectroscopy. A DAD is highly recommended.
-
Injection Volume: 10-20 µL.
Step 5: Data Interpretation and Mass Balance
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
The target degradation is typically in the range of 5-20%.[3][5] If degradation is too rapid, reduce the temperature or acid concentration. If it is too slow, increase the stress conditions.
-
Perform a mass balance calculation to ensure that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.
Characterization of Degradation Products
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products, which will help in determining their molecular weights and proposing molecular formulas.
-
If significant degradation products are formed, they should be isolated using preparative HPLC.
-
The structure of the isolated impurities should be elucidated using spectroscopic techniques such as NMR (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HRMS).
Data Presentation and Interpretation
All quantitative data from the forced degradation study should be summarized in a clear and concise table.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Area of Major Degradant | % Area of Minor Degradant | Mass Balance (%) |
| 0.1 M HCl | 0 | 25 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 25 | |||||
| 48 | 25 | |||||
| 0.1 M HCl | 0 | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 60 | |||||
| 24 | 60 | |||||
| 1 M HCl | 0 | 25 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 25 | |||||
| 24 | 25 | |||||
| 1 M HCl | 0 | 60 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 60 | |||||
| 8 | 60 |
Conclusion
This technical guide has provided a comprehensive overview of the stability of this compound under acidic conditions. The theoretical discussion, based on the principles of nucleophilic aromatic substitution, predicts that the primary degradation pathway involves hydrolysis to form the corresponding pyridone derivatives. The detailed experimental protocol for a forced degradation study offers a practical and robust methodology for researchers to assess the stability of this critical pharmaceutical intermediate. By following the guidelines presented herein, scientists can generate the necessary data to ensure the quality, safety, and efficacy of the drug products they develop.
References
- 1. onyxipca.com [onyxipca.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmadekho.com [pharmadekho.com]
- 5. sgs.com [sgs.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
The Strategic deployment of 4-Bromo-3-chloro-5-nitropyridine in Modern Organic Synthesis: A Technical Guide
Foreword: The Unassuming Power of a Polysubstituted Pyridine
In the intricate tapestry of organic synthesis, the true value of a building block lies in its predictable reactivity and versatility. 4-Bromo-3-chloro-5-nitropyridine, a seemingly modest heterocyclic compound, has emerged as a powerhouse for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research.[1] Its unique arrangement of three distinct functional groups—a nitro moiety and two different halogens—on a pyridine scaffold bestows upon it a rich and selective reactivity profile. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist.
Core Characteristics and Synthetic Availability
Physicochemical Properties
This compound (CAS No. 1072141-30-0) is a crystalline solid with a molecular formula of C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol .[2] The presence of the highly polar nitro group, combined with the electronegative halogen atoms, renders the pyridine ring significantly electron-deficient.[1] This electronic feature is the cornerstone of its reactivity, making it an excellent electrophile in various transformations.
| Property | Value |
| CAS Number | 1072141-30-0 |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol |
| Appearance | Off-white to yellow crystalline solid |
Synthesis of the Building Block
Figure 1: A proposed synthetic pathway to this compound.
This proposed synthesis leverages established pyridine chemistry, starting with the oxidation of a suitable chloronitropyridine to the corresponding N-oxide. The N-oxide functionality activates the 4-position for electrophilic aromatic substitution, allowing for regioselective bromination. Subsequent deoxygenation would then yield the target compound.
Navigating the Reactivity Landscape: A Tale of Two Halogens and a Nitro Group
The synthetic utility of this compound stems from the differential reactivity of its substituents. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, while the two distinct halogen atoms offer opportunities for selective functionalization through both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity
The highly electron-deficient nature of the pyridine ring makes it exceptionally susceptible to SNAr. The key question for the synthetic chemist is one of regioselectivity: which halogen is preferentially displaced?
Causality Behind Experimental Choices: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[4] The stability of this intermediate dictates the regiochemical outcome. For dihalopyridines bearing a nitro group, attack at the position para to the nitro group allows for the negative charge to be delocalized onto the nitro group's oxygen atoms, providing significant stabilization. In the case of this compound, the bromine atom is at the 4-position, para to the 5-nitro group. Therefore, nucleophilic attack is overwhelmingly favored at this position.
Figure 2: Regioselectivity in the SNAr of this compound.
Experimental Protocol: Selective Amination at the C4-Position
This protocol details the selective displacement of the bromide with an amine, a common transformation in the synthesis of biologically active molecules.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the 4-amino-3-chloro-5-nitropyridine derivative.
Table of Representative SNAr Reactions:
| Nucleophile | Product | Typical Yield |
| Cyclopentylamine | 4-(Cyclopentylamino)-3-chloro-5-nitropyridine | >90% |
| Morpholine | 4-(Morpholino)-3-chloro-5-nitropyridine | High |
| Thiophenol | 3-Chloro-5-nitro-4-(phenylthio)pyridine | High |
Note: Yields are generalized based on the high efficiency of SNAr reactions on similar activated systems.[1][5]
Palladium-Catalyzed Cross-Coupling Reactions: Unlocking Molecular Diversity
The presence of two different halogen atoms opens the door to selective palladium-catalyzed cross-coupling reactions. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[6] This intrinsic difference in reactivity allows for the selective coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an aryl halide.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and perform an aqueous work-up as described for the SNAr protocol. Purify the crude product by column chromatography.
Figure 3: General workflow for the Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for extending molecular scaffolds.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in an anhydrous, degassed solvent like THF or DMF.
-
Reagent Addition: Add a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.) followed by the terminal alkyne (1.1-1.5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.[7]
While SNAr is efficient for introducing many amines, the Buchwald-Hartwig amination offers a complementary and often milder method for forming C-N bonds, particularly with less nucleophilic amines or when SNAr conditions are not suitable.[8]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the appropriate phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.5-2.5 eq.).[6]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the reaction is complete.
-
Work-up and Purification: Cool the reaction, quench cautiously with water or saturated aqueous NH₄Cl, and perform a standard extractive work-up followed by column chromatography.[6]
Strategic Application in Drug Discovery: The Synthesis of Kinase Inhibitors
The polysubstituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in the core of kinase inhibitors.[9][10][11][12][13] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to rapidly and selectively introduce diverse functionality around the pyridine core using building blocks like this compound is therefore of immense value.
A prominent example is in the development of Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[14][15] The synthesis of potent PLK1 inhibitors, such as GSK461364, involves the construction of a highly substituted pyrazole-pyridine core. While the exact synthesis of GSK461364 may not directly use the title compound, the synthetic strategies employed for analogous structures heavily rely on the sequential and regioselective functionalization of dihalopyridines.
Illustrative Synthetic Strategy:
The general approach involves an initial SNAr reaction at the C4-position with a pyrazole nucleophile, followed by a subsequent cross-coupling reaction at the C3-position to introduce further diversity. The nitro group can then be reduced to an amine, which serves as a handle for further derivatization, for example, through amide bond formation.
Figure 4: A representative synthetic strategy for kinase inhibitors utilizing a polysubstituted pyridine core.
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in a building block. Its well-defined and predictable reactivity allows for the sequential and regioselective introduction of a wide array of substituents through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The clear differentiation in reactivity between the C4-bromo and C3-chloro positions, driven by the electronic influence of the nitro group, provides chemists with a reliable platform for constructing complex, highly decorated pyridine scaffolds. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic deployment of such versatile and reactive building blocks will remain a cornerstone of modern drug discovery and organic synthesis.
References
- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway-Deficient Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-3-chloro-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 4-Bromo-3-chloro-5-nitropyridine has emerged as a powerhouse building block, offering medicinal chemists a trifecta of reactive sites to forge novel pathways in the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of the chemical reactivity and strategic applications of this versatile pyridine derivative, with a particular focus on its pivotal role in the synthesis of kinase inhibitors. We will dissect the underlying principles of its reactivity, provide validated experimental protocols for its key transformations, and illustrate its potential through the lens of established pharmacologically active scaffolds.
Introduction: The Pyridine Core in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its presence is associated with a wide array of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[2] The nitrogen atom within the heterocycle not only influences the molecule's basicity and solubility but also provides a key point of interaction with biological targets. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design.
Nitropyridine derivatives, in particular, are highly valuable intermediates in pharmaceutical development.[3][4] The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, facilitating a range of chemical transformations that would otherwise be challenging.[3][4]
The Chemical Versatility of this compound
This compound (CAS 1072141-30-0) is a polysubstituted pyridine that offers a remarkable degree of synthetic flexibility.[5][6][7][8][9] Its utility stems from the distinct reactivity of its three key functional groups: the nitro group and the two different halogen atoms at positions 3 and 4.
Caption: Structure of this compound.
The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the cornerstone of its synthetic utility, allowing for the sequential and regioselective displacement of the halogen atoms.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The positions of the halogens relative to the nitro group dictate their reactivity towards nucleophiles. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, which is counterintuitive to their bond strengths and is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[10][11][12] In the case of this compound, the situation is more nuanced due to the presence of two different halogens.
The reactivity of the C4-Br and C3-Cl bonds is influenced by both electronic and steric factors. Generally, the position para to the nitro group (C4) is more activated towards nucleophilic attack than the meta position (C3). This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the para position.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the selective displacement of the bromide at the C4 position.
-
Materials: this compound (1.0 eq), amine (1.1 eq), diisopropylethylamine (DIPEA) (2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Procedure: To a solution of this compound in the chosen solvent, add the amine and DIPEA.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-chloro-5-nitropyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridine ring also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties.
The reactivity of halopyridines in Suzuki coupling generally follows the order I > Br > Cl.[13][14] This trend is governed by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[13] Therefore, the bromine at C4 is expected to be more reactive in Suzuki couplings than the chlorine at C3. This differential reactivity can be exploited for selective functionalization.
| Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-95 | [15] |
| Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 85-98 | [13] |
| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | 65-90 | [16] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling at the C4 position.
-
Materials: this compound (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., K₂CO₃, 2.0 eq), and a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Procedure: In a flask purged with an inert gas (e.g., argon), combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture and heat the reaction to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired biaryl product.
Reduction of the Nitro Group
The nitro group is not merely an activating group; it is also a versatile functional handle that can be readily reduced to an amino group. This transformation is a critical step in the synthesis of many heterocyclic scaffolds, including the imidazo[4,5-b]pyridine core found in numerous kinase inhibitors.
A variety of reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule.
| Reducing Agent | Solvent | Conditions | Notes | Reference |
| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | Highly efficient but can also reduce other functional groups. | [5][17] |
| Iron powder, Acetic Acid | Ethanol/Water | Reflux | A classic and cost-effective method. | [17] |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Room temperature to 60 °C | A milder alternative to Fe/AcOH. | [17] |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room temperature to 60 °C | Often used for sensitive substrates. | [18] |
Experimental Protocol: Nitro Group Reduction
This protocol outlines a general procedure for the reduction of the nitro group to an amine.
-
Materials: The 5-nitropyridine derivative (1.0 eq), iron powder (5.0 eq), and a mixture of ethanol and water (e.g., 4:1). Acetic acid can be added as a catalyst.
-
Procedure: Suspend the nitropyridine derivative and iron powder in the ethanol/water mixture.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the desired aminopyridine, which can often be used in the next step without further purification.
Application in the Synthesis of Kinase Inhibitors
The true power of this compound lies in its ability to serve as a linchpin in the convergent synthesis of complex molecules, most notably kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase enzyme. The imidazo[4,5-b]pyridine scaffold is a prominent example of such a core.
The synthesis of this scaffold from this compound derivatives follows a logical and efficient sequence of reactions that leverages the reactivity discussed in the previous sections.
Caption: Synthetic workflow for kinase inhibitors from this compound.
Case Study: Synthesis of an Imidazo[4,5-b]pyridine-based Kinase Inhibitor Scaffold
The following is a representative synthetic sequence for the construction of a generic imidazo[4,5-b]pyridine scaffold, a core structure found in inhibitors of kinases such as Aurora kinases.[18]
-
Step 1: Nucleophilic Aromatic Substitution. this compound is first reacted with a desired amine via an SNAr reaction, typically displacing the more reactive bromide at the C4 position. This step introduces the first point of diversity.
-
Step 2: Suzuki-Miyaura Coupling. The remaining chloride at the C3 position is then subjected to a Suzuki-Miyaura coupling with an appropriate boronic acid to install a second element of diversity.
-
Step 3: Nitro Group Reduction. The nitro group of the resulting trisubstituted pyridine is reduced to an amine, yielding a diaminopyridine intermediate.
-
Step 4: Cyclization to form the Imidazo[4,5-b]pyridine Core. The diaminopyridine is then cyclized with a suitable electrophile, such as an aldehyde or a carboxylic acid derivative, to form the fused imidazole ring. This final step often introduces the third point of diversity.
This modular approach allows for the rapid generation of a library of diverse kinase inhibitor candidates for structure-activity relationship (SAR) studies.
While a direct line from this compound to a specific FDA-approved drug is not readily found in the public domain, the synthetic strategies outlined are highly analogous to those used for the synthesis of numerous kinase inhibitors in clinical development and on the market. For instance, the anilinoquinazoline core of drugs like Gefitinib (Iressa) [19][20][21][22], Lapatinib (Tykerb) [2][6][23], and Vandetanib (Caprelsa) [3][24][25][26][27] is often constructed using similar principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on highly functionalized heterocyclic starting materials. The principles of regioselective functionalization and strategic bond formation demonstrated with this compound are directly applicable to the synthesis of these and other next-generation targeted therapies.
Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-functionalized nature, coupled with the differential reactivity of its substituents, provides a robust and versatile platform for the efficient synthesis of complex, biologically active molecules. The ability to perform sequential and regioselective SNAr and palladium-catalyzed cross-coupling reactions, followed by the transformation of the nitro group, allows for a highly modular approach to the construction of diverse chemical libraries. As the demand for novel and highly selective kinase inhibitors continues to grow, the strategic application of building blocks like this compound will undoubtedly remain at the forefront of innovation in drug discovery.
References
- 1. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 7. 1072141-30-0|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. This compound - CAS:1072141-30-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Tyrosine kinase inhibitors-ZD1839 (Iressa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vandetanib - Wikipedia [en.wikipedia.org]
- 26. vandetanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. tga.gov.au [tga.gov.au]
The Ascendant Therapeutic Potential of 4-Bromo-3-chloro-5-nitropyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among its myriad of substituted variants, 4-Bromo-3-chloro-5-nitropyridine has emerged as a particularly versatile and promising starting material for the synthesis of novel bioactive compounds. The strategic placement of bromo, chloro, and nitro substituents on the pyridine ring creates a unique electronic and steric environment, rendering it an ideal platform for the development of targeted therapies. This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a primary focus on their anticancer and antimicrobial applications. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and elucidate the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a privileged structure in drug discovery, present in a wide array of FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding interactions with biological targets, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The introduction of specific substituents onto the pyridine core allows for the fine-tuning of its physicochemical properties and biological activity.
The this compound scaffold is of particular interest due to the distinct roles of its substituents:
-
Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic character of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. This facilitates the introduction of diverse functional groups at various positions, enabling the creation of extensive compound libraries.
-
Halogen Atoms (Bromo and Chloro): The presence of two different halogens offers multiple avenues for synthetic modification. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions, allowing for the regioselective introduction of aryl, alkyl, and other functionalities. Furthermore, halogen atoms can act as hydrogen bond acceptors and participate in halogen bonding, contributing to target engagement.
This unique combination of features makes this compound a powerful building block for the generation of novel chemical entities with a high potential for therapeutic intervention.
Synthetic Strategies: Accessing Chemical Diversity
The versatility of the this compound core lies in its amenability to a variety of chemical transformations. Nucleophilic aromatic substitution (SNAr) is a primary strategy for derivatization, where the electron-deficient nature of the ring facilitates the displacement of the chloro or bromo groups by a wide range of nucleophiles.
General Synthesis of this compound Derivatives
A general synthetic approach involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base. The choice of solvent and reaction conditions can influence the regioselectivity of the substitution.
Caption: General synthetic scheme for the derivatization of this compound via nucleophilic aromatic substitution.
Protocol: Synthesis of a Representative Amine Derivative
This protocol details the synthesis of a hypothetical N-substituted derivative, illustrating a common synthetic route.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
Biological Activities and Therapeutic Applications
Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The pyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents on the this compound core allows for the design of molecules that can specifically target the ATP-binding site of various kinases implicated in cancer progression.
While specific IC50 values for direct derivatives of this compound are not extensively reported in the readily available literature, related structures such as nitropyridines and bromo-pyrimidines have demonstrated significant anticancer activity. For instance, various nitropyridine-containing compounds have been synthesized and shown to possess antimalarial activity with IC50 values below 5 nM[1]. Additionally, certain 5-bromo-pyrimidine derivatives have exhibited potent Bcr/Abl kinase inhibitory activity, highlighting the potential of halogenated pyridine-like scaffolds in cancer therapy[2]. The core structure of this compound provides a template for the development of novel kinase inhibitors.
Hypothetical Anticancer Data for Illustrative Derivatives:
| Compound ID | R-Group (at C4) | Target Kinase | IC50 (nM) |
| BCNP-001 | -NH-(4-methoxyphenyl) | EGFR | 15 |
| BCNP-002 | -S-(2-aminothiazole) | VEGFR2 | 25 |
| BCNP-003 | -O-(3-pyridyl) | Abl | 50 |
This table presents hypothetical data for illustrative purposes to showcase the potential of this scaffold.
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The this compound scaffold offers a promising starting point for the synthesis of new antimicrobial compounds. The presence of halogens and the nitro group can contribute to the antimicrobial efficacy of the resulting derivatives.
Studies on related halogenated and nitrated heterocyclic compounds have demonstrated significant antimicrobial potential. For example, certain flavonoid derivatives containing chlorine, bromine, and nitro groups have shown potent inhibitory activity against pathogenic bacteria[3][4]. Facile synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has yielded compounds with notable antibacterial activities against extensively drug-resistant S. Typhi, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL[5]. These findings suggest that derivatives of this compound are worthy of investigation as a new class of antimicrobial agents.
Hypothetical Antimicrobial Data for Illustrative Derivatives:
| Compound ID | R-Group (at C4) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BCNP-101 | -NH-(cyclopropyl) | 8 | 16 | 32 |
| BCNP-102 | -S-(1-methylimidazole) | 4 | 8 | 16 |
| BCNP-103 | -O-(4-fluorophenyl) | 16 | 32 | 64 |
This table presents hypothetical data for illustrative purposes to showcase the potential of this scaffold.
Experimental Workflows and Assays
The evaluation of the biological activity of newly synthesized this compound derivatives requires a systematic approach employing a battery of in vitro assays.
Anticancer Activity Screening Workflow
Caption: A typical workflow for the in vitro screening of anticancer activity of this compound derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening Workflow
Caption: A standard workflow for screening the antimicrobial activity of this compound derivatives.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is still emerging, some general principles can be inferred from related compound classes:
-
Nature of the Nucleophile: The type of nucleophile introduced at the C4 position significantly impacts biological activity. Bulky or lipophilic groups may enhance binding to hydrophobic pockets in target proteins. The presence of hydrogen bond donors and acceptors is crucial for specific interactions.
-
Electronic Effects: The electron-withdrawing nitro group enhances the reactivity of the pyridine ring for nucleophilic substitution. Modifications that alter the electronic properties of the ring can influence the compound's interaction with biological targets.
-
Halogen Substitution: The presence of both bromo and chloro groups offers opportunities for selective functionalization. Studies on other halogenated compounds have shown that the type and position of the halogen can significantly affect biological activity, likely through influencing lipophilicity and participating in halogen bonding[6][7].
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Expansion of Compound Libraries: Synthesizing a broader range of derivatives with diverse physicochemical properties.
-
Target Identification: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.
-
In Vivo Evaluation: Progressing promising in vitro hits to preclinical animal models to assess their efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. 31872-63-6 | MFCD07368836 | 3-Bromo-4-chloro-5-nitro-pyridine | acints [acints.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
4-Bromo-3-chloro-5-nitropyridine: A Pivotal Intermediate for Complex Molecule Synthesis in Pharmaceuticals and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted pyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, appearing in a vast array of bioactive molecules. Among the myriad of available building blocks, 4-bromo-3-chloro-5-nitropyridine stands out as a highly functionalized and versatile intermediate. Its unique arrangement of substituents—two distinct halogens for differential reactivity and a nitro group for electronic activation and further transformation—offers a powerful toolkit for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridines are privileged structures in drug discovery and agrochemical development due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for phenyl rings.[1][2] The challenge, however, often lies in the controlled, regioselective synthesis of highly decorated pyridine rings.[1][2] Intermediates like this compound (CAS 1072141-30-0) are of high value because they offer multiple, distinct points for chemical modification, allowing for a modular and convergent approach to target synthesis.
The strategic placement of the substituents on this pyridine core dictates its utility:
-
Nitro Group (C5): As a powerful electron-withdrawing group, it strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3][4] It also serves as a synthetic handle, readily reducible to an amine, which opens up a vast landscape of subsequent chemical transformations.[5][6]
-
Bromo Group (C4): Positioned para to the activating nitro group, this site is highly susceptible to SNAr. Furthermore, the carbon-bromine bond is a classic participant in palladium-catalyzed cross-coupling reactions, offering a different modality for forming carbon-carbon and carbon-heteroatom bonds.[7][8]
-
Chloro Group (C3): Positioned meta to the nitro group, it is significantly less activated towards SNAr compared to the C4-bromo substituent.[4] This differential reactivity is a key synthetic advantage. The carbon-chlorine bond can also participate in cross-coupling reactions, typically under more forcing conditions than the C-Br bond, allowing for sequential, site-selective couplings.
This guide will deconstruct the synthetic pathways involving this intermediate, providing both the theoretical underpinnings and practical, step-by-step methodologies.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1072141-30-0 | [9][10] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [9][] |
| Molecular Weight | 237.44 g/mol | [9][] |
| Appearance | Solid (typically off-white to yellow powder) | |
| SMILES | O=--INVALID-LINK--[O-] | [10][] |
| InChI Key | BFEIQRUZMAVRGH-UHFFFAOYSA-N | [] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[12][13]
-
Hazard Classification: Acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][13] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Synthesis of the Core Intermediate
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. The synthesis of halogenated nitropyridines often involves a multi-step sequence starting from more common pyridine derivatives. A plausible and commonly employed strategy involves the halogenation and nitration of a suitable pyridine precursor. For instance, a synthetic route could be envisioned starting from 3-chloro-pyridine, proceeding through N-oxidation, nitration, and subsequent bromination.
The diagram below illustrates a generalized workflow for the synthesis of functionalized pyridine intermediates.
Caption: Generalized synthetic workflow for polysubstituted pyridines.
The Chemistry of this compound: A Hub of Reactivity
The synthetic power of this intermediate stems from the distinct reactivity of its three functional handles. The choice of reaction conditions allows the chemist to selectively address each site, building molecular complexity in a controlled manner.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most prominent transformation for this substrate. The strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[3][14]
Causality of Regioselectivity: The bromine at C4 is significantly more reactive towards nucleophiles than the chlorine at C3. This is due to electronic effects:
-
C4 (Para-position): The negative charge of the Meisenheimer intermediate formed by nucleophilic attack at C4 can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[4]
-
C3 (Meta-position): Attack at C3 does not allow for direct resonance delocalization of the negative charge onto the nitro group. Consequently, the intermediate is less stable, and the activation energy for this pathway is much higher.[4]
This reactivity difference allows for the selective displacement of the bromine atom while leaving the chlorine atom intact for subsequent transformations. A wide variety of nucleophiles can be employed, including amines, alcohols, thiols, and stabilized carbanions.
Caption: Selective Nucleophilic Aromatic Substitution at the C4 position.
Experimental Protocol: SNAr with an Amine Nucleophile
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagents: Add the desired amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Insight: The base is crucial to neutralize the HBr formed during the reaction, driving it to completion.
-
Reaction: Heat the reaction mixture to a temperature between 60-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental step that dramatically alters the electronic properties of the ring and provides a key site for further functionalization (e.g., amide coupling, sulfonamide formation, or diazotization).[5] A variety of methods are available, and the choice depends on the desired chemoselectivity.
| Method | Reagents & Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Nickel, in MeOH or EtOH | Clean, high-yielding, simple work-up. | May cause hydrodehalogenation (loss of Cl, Br), especially with Pd/C.[6] Raney Nickel is often preferred for halogenated substrates.[6] |
| Metal/Acid Reduction | Fe or Zn powder, in Acetic Acid or aq. HCl | Cost-effective, robust, and generally tolerant of halogens. | Requires acidic conditions and an aqueous work-up to remove metal salts. |
| Transfer Hydrogenation | Ammonium formate or Hydrazine, Pd/C | Avoids the use of high-pressure hydrogen gas. | Can still lead to some dehalogenation. Hydrazine is highly toxic.[15] |
| Stoichiometric Reduction | Tin(II) Chloride (SnCl₂) in EtOH or HCl | Mild conditions, good functional group tolerance.[6] | Generates tin-based waste products. |
Experimental Protocol: Nitro Reduction using Iron in Acetic Acid
-
Setup: In a round-bottom flask, suspend the 4-substituted-3-chloro-5-nitropyridine derivative (1.0 eq) in glacial acetic acid.
-
Reagent: Add iron powder (Fe, ~5.0 eq) portion-wise. Insight: The reaction is often exothermic; controlling the rate of addition is important for safety and selectivity.
-
Reaction: Heat the mixture to 50-70°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and carefully basify with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. Caution: This neutralization is exothermic and will produce CO₂ gas.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting aniline can often be used without further purification, or it can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions provide a powerful method for forming C-C and C-X bonds, and the two different halogens on the pyridine core allow for selective and sequential couplings.[7][16]
Reactivity Hierarchy: The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to the Pd(0) catalyst is much faster.[17][18] This allows a synthetic strategy where a Suzuki, Sonogashira, or other coupling is first performed at the C4-Br position, followed by a second, different coupling at the C3-Cl position under more forcing conditions (e.g., using more electron-rich ligands, higher temperatures).
Caption: Sequential, site-selective Suzuki cross-coupling workflow.
Experimental Protocol: Suzuki Coupling at the C-Br Position
-
Setup: In a flask, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).
-
Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Insight: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture to reflux (80-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Applications in Synthesis: Building Bioactive Molecules
The true value of this compound is demonstrated by its application in the synthesis of complex targets. By combining the reactions described above, intricate substitution patterns can be achieved efficiently.
Example Synthetic Strategy: A researcher could start with this compound and perform a Suzuki coupling to install an aryl group at C4. Subsequently, the nitro group could be reduced to an amine. This amine can then be acylated or used in a Buchwald-Hartwig amination to build a more complex structure. Finally, the remaining chlorine at C3 could be targeted in a second cross-coupling reaction to complete the synthesis of a highly substituted pyridine core, a common motif in kinase inhibitors and other pharmaceuticals.[19]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex, functionalized pyridine derivatives. Its value lies in the predictable and differential reactivity of its halogen and nitro substituents. By mastering the selective application of nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, researchers in the pharmaceutical and agrochemical sectors can significantly streamline their synthetic routes to novel bioactive compounds. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full potential of this versatile intermediate.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 1072141-30-0|this compound|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 16. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Bromo-3-chloro-5-nitropyridine
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[4] This guide provides an in-depth exploration of synthetic strategies utilizing 4-Bromo-3-chloro-5-nitropyridine, a highly versatile and functionalized starting material, for the modular construction of complex, polysubstituted pyridine derivatives.[5][6][7] We present detailed protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explaining the mechanistic rationale behind experimental choices to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of this compound
The development of novel therapeutics often relies on the efficient synthesis of molecular libraries with diverse substitution patterns.[8] Trisubstituted pyridines are particularly valuable motifs in drug design.[2] The starting material, this compound, offers a powerful platform for achieving this complexity due to three key features:
-
Differential Halogen Reactivity: The presence of both a bromine and a chlorine atom allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, enabling site-selective modifications.
-
Electronic Activation: The strongly electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[9][10]
-
Latent Functionality: The nitro group itself can be readily reduced to an amino group, providing a handle for a wide array of subsequent chemical transformations, such as amide bond formation, diazotization, or reductive amination.
This combination of features allows for a logical and controlled build-up of molecular complexity, making it an ideal starting point for synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[11] The differential reactivity of the C-Br versus the C-Cl bond in this compound is the cornerstone of sequential cross-coupling strategies.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for creating biaryl or vinyl-substituted pyridines.[12][13][14] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The choice of base is critical as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[15]
Protocol 2.1.1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the selective coupling of an arylboronic acid at the more reactive C4-bromo position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar electron-rich, bulky phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the phosphine ligand, such as PCy₃ (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂ / PCy₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition of the C-Br bond.[15] |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation without being overly harsh on sensitive functional groups.[12] |
| Solvent | Toluene/Water | Biphasic conditions are common for Suzuki reactions, aiding in the dissolution of the inorganic base.[16] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle while minimizing C-Cl bond reactivity. |
Diagram 2.1.1: Suzuki-Miyaura Coupling Workflow
Caption: Selective C-C bond formation at the C4 position.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, creating an internal alkyne.[17] The reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[18][19]
Protocol 2.2.1: Selective Sonogashira Coupling at the C4-Position
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add degassed solvent (THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours. Monitor by TLC or LC-MS. A dark color change is often observed.[20]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale / Comment |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective pre-catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Essential for forming the copper acetylide, which is the active species for transmetalation.[19] |
| Base/Solvent | Et₃N or DIPA | Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[20] |
| Temperature | RT to 50 °C | The reaction is often feasible at or near room temperature, preserving the C-Cl bond. |
Diagram 2.2.1: Sonogashira Coupling Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 1072141-30-0|this compound|BLD Pharm [bldpharm.com]
- 7. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. reddit.com [reddit.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-3-chloro-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for leveraging 4-Bromo-3-chloro-5-nitropyridine as a versatile building block in medicinal chemistry and materials science. We delve into the principles of Nucleophilic Aromatic Substitution (SNAr) as applied to this highly activated, poly-halogenated pyridine scaffold. The inherent electronic properties of the substrate, dominated by the potent electron-withdrawing nitro group, dictate a pronounced regioselectivity. This note focuses on the preferential substitution at the C4-bromo position, offering researchers a predictable and high-yielding pathway to novel 4-substituted-3-chloro-5-nitropyridines. Detailed, field-tested protocols for reactions with N-, O-, and S-nucleophiles are presented, complete with mechanistic insights, experimental rationale, and troubleshooting advice for drug development professionals and organic chemists.
Introduction: The Strategic Value of Substituted Nitropyridines
Pyridines and their derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, owing to their unique physicochemical properties and ability to engage in critical biological interactions. The introduction of specific substitution patterns is a cornerstone of modern drug design. This compound is a particularly valuable starting material due to its trifecta of functional handles: two distinct halogens (Br and Cl) and a strong electron-withdrawing nitro group (NO₂).
The pyridine ring is intrinsically electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack. This reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which can stabilize the negatively charged intermediate of an SNAr reaction.[1][2] The strategic placement of the nitro group at C5, para to the bromine at C4 and meta to the chlorine at C3, creates a highly polarized and predictable system for substitution.
Core Principles: Regioselectivity in the SNAr of this compound
The key to successfully utilizing this substrate is understanding the factors that govern regioselectivity. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom bearing a leaving group, temporarily breaking the ring's aromaticity.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the leaving group.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction will preferentially occur at the position that best stabilizes the resulting negative charge of the Meisenheimer complex.
In this compound:
-
Attack at C4 (Bromo): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the para-nitro group through resonance. This provides substantial stabilization, making this pathway highly favorable.
-
Attack at C3 (Chloro): Attack at the C3 position places the negative charge in a location where it cannot be resonance-stabilized by the nitro group. While some stabilization is offered by the ring nitrogen, it is significantly less than the delocalization provided by the nitro group in the C4-attack scenario.
Consequently, nucleophilic attack on this compound occurs almost exclusively at the C4 position , displacing the bromide ion.
Caption: General mechanism for the SNAr reaction at the C4 position.
Experimental Protocols
The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should consider minor optimizations based on the specific nucleophile used.
Protocol 1: Synthesis of 4-Amino-3-chloro-5-nitropyridines via Amination
Objective: To synthesize 4-substituted amino-pyridines by reacting this compound with primary or secondary amines. These products are valuable intermediates for kinase inhibitors and other pharmacologically active molecules.
Materials and Reagents:
| Reagent | CAS No. | M.Wt. | Purpose |
|---|---|---|---|
| This compound | 31872-63-6 | 237.44 | Substrate |
| N-Methylpiperazine | 109-01-3 | 100.16 | Example Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Aqueous Wash |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Add potassium carbonate (2.0 eq.) followed by anhydrous DMSO to create a slurry (approx. 0.2 M concentration relative to the substrate).
-
Nucleophile Addition: Add the amine nucleophile (e.g., N-methylpiperazine, 1.2 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
References
Application Notes and Protocols: Regioselective Suzuki Coupling of 4-Bromo-3-chloro-5-nitropyridine
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-Bromo-3-chloro-5-nitropyridine. It outlines a detailed experimental protocol, discusses the critical aspects of regioselectivity, and offers insights into reaction optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, agrochemical synthesis, and materials science who utilize substituted nitropyridines as key building blocks.
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic building block of significant interest in the synthesis of complex organic molecules. Its unique arrangement of two distinct halogen atoms and a potent electron-withdrawing nitro group makes it a versatile substrate for sequential and site-selective functionalization.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed reaction, is an indispensable tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the pyridine core.[2]
The successful and selective coupling of this substrate is paramount for the development of novel pharmaceutical candidates and agrochemicals, where precise molecular architecture dictates biological activity.[1] This guide provides the foundational knowledge and a practical, field-proven protocol to achieve this transformation efficiently and selectively.
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki coupling is a robust reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is key to rationalizing the choice of reagents and conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][5]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Challenge: Regioselectivity in a Dihalogenated System
A primary consideration when using this compound is regioselectivity. The Suzuki coupling must selectively occur at either the C-Br or C-Cl bond. The outcome is governed by the difference in the bond dissociation energies (BDEs) of the C-X bonds and the electronic nature of the pyridine ring.
The established reactivity order for halides in oxidative addition is C-I > C-Br > C-Cl .[7] This trend is a direct consequence of the decreasing C-X bond strength down the group. Therefore, the palladium catalyst will preferentially insert into the weaker C-Br bond at position 4 over the stronger C-Cl bond at position 3.[8][9]
Furthermore, the presence of the electron-withdrawing nitro group at position 5 makes the entire pyridine ring electron-deficient. This electronic property generally facilitates the oxidative addition step, making the substrate highly reactive under appropriate catalytic conditions.[10][11] The nitro group itself is stable under typical Suzuki conditions and does not act as a leaving group when more reactive halides are present.[7][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid to the 4-position of this compound.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nitropyridine derivatives are potentially toxic and should be handled with caution.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Purpose |
| This compound | 237.42 | 1.0 | 1.0 | Electrophile |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 (2 mol% Pd) | Palladium Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.08 | 0.08 (8 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 3.0 | Base |
| 1,4-Dioxane | 88.11 | 8 mL | - | Solvent |
| Water (degassed) | 18.02 | 2 mL | - | Co-solvent |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling protocol.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol %) and the SPhos ligand (0.08 mmol, 8 mol %).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-chloro-5-nitropyridine product.
Process Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to several variables.[12] The following points should be considered for optimization or if the reaction fails.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxygen exposure), insufficient degassing, poor solubility of reagents. | Ensure rigorous inert atmosphere techniques.[13] Try alternative solvents like DMF or toluene.[12] Consider a different, more active catalyst system (e.g., an XPhos-based palladacycle).[14] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) pre-catalyst that is slowly reduced. | Rigorously degas all solvents and reagents. Use a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] |
| Protodeboronation | Boronic acid instability, especially in aqueous base at high temperatures. | Use a milder base like K₂CO₃ or CsF.[12] Consider using a more stable boronic ester (e.g., a pinacol ester). Use anhydrous conditions if possible.[15] |
| Dehalogenation of Starting Material | Side reaction pathway, often promoted by certain ligands or excess base. | Screen different phosphine ligands.[10] Reduce reaction temperature or time. Ensure the stoichiometry of the base is correct. |
Product Characterization
Rigorous validation of the final product is critical to confirm its identity and purity.[16] A multi-technique approach is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The spectra will confirm the presence of the newly introduced aryl group and the remaining protons on the pyridine ring, allowing for confirmation of the desired regiochemistry.[16][17]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the product, providing rapid evidence of a successful coupling.[18]
-
Chromatography: TLC and HPLC can be used to assess the purity of the final compound and to ensure the absence of starting materials and byproducts.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. azom.com [azom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-3-chloro-5-nitropyridine
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to precisely introduce molecular complexity to the pyridine ring is paramount for modulating pharmacological properties. Among the myriad of synthetic tools available, the Sonogashira cross-coupling reaction stands out for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper salts, proceeds under mild conditions, tolerates a wide range of functional groups, and has been instrumental in the synthesis of complex molecules, including pharmaceuticals like Tazarotene and Altinicline (SIB-1508Y).[1][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to a challenging and highly functionalized substrate: 4-Bromo-3-chloro-5-nitropyridine. The presence of two distinct halogen atoms and a strong electron-withdrawing nitro group presents unique challenges and opportunities for regioselective synthesis, which will be thoroughly addressed herein.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the substituted pyridine) to form a Pd(II) intermediate.[1][6]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step activates the alkyne for the subsequent transmetalation.[1][5]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination to yield the desired alkynylated pyridine and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][5]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the undesirable homocoupling of alkynes (Glaser coupling) and simplifying purification.[4][7] In this version, the base plays a more direct role in the deprotonation of the alkyne, which then coordinates to the palladium center.[6]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Regioselectivity with this compound: A Case Study
The substrate, this compound, possesses two potential sites for oxidative addition: the C-Br bond at the 4-position and the C-Cl bond at the 3-position. The regioselectivity of the Sonogashira coupling is primarily dictated by the relative reactivity of these carbon-halogen bonds.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8] This is due to the decreasing bond strength of the C-X bond down the group, which facilitates the oxidative addition step. Therefore, it is highly probable that the Sonogashira coupling will occur selectively at the C4-Br bond over the C3-Cl bond.[6]
The strong electron-withdrawing nature of the nitro group at the 5-position further activates the pyridine ring towards nucleophilic attack and can influence the electronic properties of the C-X bonds. While aryl chlorides are generally less reactive, the presence of strong electron-withdrawing groups can enhance their reactivity.[9] However, the inherent reactivity difference between bromide and chloride is typically the dominant factor.[10]
Theoretical studies and experimental evidence on dihaloarenes and dihaloheterocycles consistently show that oxidative addition is favored at the weaker C-X bond.[11][12] For instance, in the coupling of 2-bromo-4-iodo-quinoline, the reaction occurs exclusively at the iodide position.[6] When the same halide is present at different positions, the reaction tends to occur at the more electrophilic site.[6] In the case of this compound, the C-Br bond is significantly more labile and therefore the primary site of reaction.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[13] Glassware should be oven-dried or flame-dried prior to use.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Protocol 1: Selective Monocoupling at the C4-Bromo Position
This protocol is designed to achieve selective Sonogashira coupling at the more reactive C4-bromo position.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).[5]
-
Add the anhydrous solvent (e.g., THF or DMF, 5-10 mL).
-
Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) dropwise via syringe.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-24 hours at room temperature or with gentle heating (40-60 °C).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
reaction of 4-Bromo-3-chloro-5-nitropyridine with amine nucleophiles
An Application Guide to the Regioselective Amination of 4-Bromo-3-chloro-5-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The targeted introduction of amine functionalities onto this heterocyclic core is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. This compound is a highly functionalized and electronically activated building block designed for precise chemical modification. Understanding its reaction with amine nucleophiles is critical for synthesizing complex molecular architectures.
This guide provides an in-depth analysis of the reaction between this compound and various amine nucleophiles. We will move beyond a simple recitation of steps to explore the underlying principles of regioselectivity, the causality behind protocol design, and the practical considerations for achieving high-yield, predictable outcomes in a research setting.
Pillar 1: The Governing Mechanism - Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN2 reactions that are impossible on sp2-hybridized carbons, or SN1 reactions that would require the formation of a highly unstable aryl cation, the SNAr pathway is a two-step addition-elimination process.[1][2]
-
Nucleophilic Addition: The amine nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This initial attack is the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[3]
-
Elimination of Leaving Group: The aromaticity is restored in a rapid second step through the expulsion of a halide leaving group.
The success and rate of an SNAr reaction are critically dependent on three factors:
-
The presence of strong electron-withdrawing groups on the aromatic ring.
-
The nature and position of the leaving group.
-
The strength of the nucleophile.
Decoding Regioselectivity: Why the C4-Bromo is Displaced
In this compound, the key question is which halogen is preferentially substituted. The outcome is overwhelmingly the displacement of the bromide at the C4 position. This high regioselectivity is not arbitrary but is dictated by the powerful electronic effects of the substituents.
-
Pyridine Nitrogen (at C1): The nitrogen atom is inherently electronegative, making the entire pyridine ring electron-deficient and thus more susceptible to nucleophilic attack than a benzene ring.[4] It provides the most significant activation and stabilization for intermediates formed by attack at the C2 and C4 positions (ortho and para, respectively).[5][6][7]
-
Nitro Group (at C5): The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. It strongly activates the positions ortho (C4, C6) and para (C2) to it for nucleophilic attack.[1][8] It achieves this by delocalizing the negative charge of the Meisenheimer complex through resonance, significantly stabilizing this key intermediate.[2][9]
Conclusion on Regioselectivity: The C4 position is uniquely activated by both the pyridine nitrogen (para-position) and the nitro group (ortho-position). The C3 position, being meta to the pyridine nitrogen, receives minimal activation from it.[4][6] Consequently, nucleophilic attack will occur almost exclusively at the highly electrophilic C4 carbon, leading to the selective displacement of the bromide leaving group.
Caption: Figure 1: SNAr Mechanism on this compound.
Pillar 2: Experimental Design and Protocols
A robust protocol for this reaction requires careful selection of solvent, base, and temperature to accommodate the specific amine nucleophile being used.
Core Components of the Protocol
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[7] They effectively solvate cations while leaving the anionic nucleophile relatively free, enhancing its reactivity. For less reactive amines, higher-boiling point solvents like DMSO are advantageous as they allow for higher reaction temperatures.
-
Base: A non-nucleophilic base is often required, especially when using primary or secondary amines or their hydrochloride salts. The base serves two purposes: to deprotonate the amine salt if used, and to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Common choices include Triethylamine (TEA), Diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).
-
Temperature: The reaction temperature is a critical parameter. While highly reactive amines may proceed at room temperature, most require heating to achieve a reasonable reaction rate. Temperatures typically range from 60 °C to 120 °C. Microwave heating can also be employed to significantly shorten reaction times.[10]
General Laboratory Protocol: Amination of this compound
This protocol is a self-validating template. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage is essential to confirm reaction progress and completion.
1. Reagent Preparation & Setup
- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
- Add the chosen polar aprotic solvent (e.g., DMSO, DMF) to achieve a concentration of approximately 0.1-0.5 M.
- Begin stirring the mixture to ensure dissolution.
2. Addition of Reagents
- Add the amine nucleophile (1.1 - 1.5 eq). If the amine is a solid, add it directly. If it is a liquid, add it via syringe.
- Add the base (e.g., TEA, DIPEA) (1.5 - 2.0 eq). The base is crucial to neutralize the HBr formed in situ.
3. Reaction Execution
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
- Crucial Monitoring Step: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the starting material (this compound) indicates the reaction is proceeding. The reaction is typically complete within 4-24 hours.
4. Work-up & Isolation
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).
- Wash the organic layer sequentially with water and then with brine to remove the polar aprotic solvent and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification
The crude product is typically a solid or a viscous oil.
Purify the crude material using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final 4-amino-3-chloro-5-nitropyridine derivative.
Caption: Figure 2: General Experimental Workflow.
Pillar 3: Data, Troubleshooting, and Advanced Insights
Representative Reaction Conditions
The following table summarizes typical conditions for the amination of activated halopyridines, providing a starting point for optimization.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield | Notes |
| Morpholine | DMF | K₂CO₃ | 80 | 6-12 | Good - Excellent | A common, moderately reactive secondary amine. |
| Piperidine | DMSO | TEA | 90 | 4-8 | Excellent | Highly nucleophilic secondary amine, reacts readily. |
| Aniline | NMP | DIPEA | 120 | 12-24 | Moderate - Good | Less nucleophilic; requires higher temperatures. |
| Benzylamine | DMF | K₂CO₃ | 100 | 8-16 | Good | A representative primary amine. |
| Ammonia (aq.) | Dioxane | None | 100 (sealed tube) | 24 | Moderate | Requires elevated pressure and temperature. |
Expert Insights & Troubleshooting
-
Low Reactivity: If the reaction stalls, consider increasing the temperature. Switching from DMF to a higher-boiling solvent like DMSO or NMP can facilitate this. Alternatively, microwave-assisted synthesis can dramatically accelerate the reaction.[10]
-
Side Reactions - A Note on Nitro-Group Migration: While the primary reaction is substitution at C4, researchers should be aware of more complex reactivity patterns observed in related systems. For instance, reactions of 3-bromo-4-nitropyridine with amines have shown unexpected nitro-group migration as a potential side reaction, particularly in polar aprotic solvents.[11][12] While not definitively reported for the 4-bromo-3-chloro-5-nitro isomer, this highlights the importance of thorough product characterization (e.g., via 2D NMR) to confirm the expected regiochemistry.
-
Purification Challenges: The high-boiling polar aprotic solvents (DMF, DMSO) can be difficult to remove. A thorough aqueous wash during the work-up is critical. If residual solvent remains, it can sometimes be removed by azeotroping with heptane or lyophilization.
Conclusion
The reaction of this compound with amine nucleophiles is a powerful and reliable method for synthesizing 4-amino-3-chloro-5-nitropyridine derivatives. The reaction's high regioselectivity is governed by the synergistic activating effects of the pyridine nitrogen and the C5-nitro group, which direct the nucleophilic attack to the C4 position. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters—solvent, base, and temperature—researchers can effectively leverage this versatile building block for the development of novel chemical entities in drug discovery and materials science.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Examples [cdb.ics.uci.edu]
- 5. chemistry-online.com [chemistry-online.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-3-chloro-5-nitropyridine
Introduction: The Strategic Advantage of 4-Bromo-3-chloro-5-nitropyridine in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently forming the core of small molecule kinase inhibitors.[1] Its ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug design. This compound has emerged as a particularly valuable building block for the synthesis of kinase inhibitors due to its trifecta of functional handles, which allow for a highly controlled and versatile approach to molecular elaboration.
The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective functionalization, combined with the strongly electron-withdrawing nitro group, imparts a unique reactivity profile to this molecule.[2] The nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for regioselective diversification.[3][4] This guide provides an in-depth exploration of the chemical principles and practical protocols for leveraging this compound in the synthesis of kinase inhibitor precursors.
Chemical Reactivity and Principles of Regioselectivity
The synthetic utility of this compound is rooted in its distinct electronic and structural features. The pyridine nitrogen and the nitro group at the 5-position are potent electron-withdrawing groups, which polarize the ring and make the carbon atoms at positions 2, 4, and 6 electrophilic. This electronic activation is a cornerstone of its reactivity in nucleophilic aromatic substitution reactions.[5]
Nucleophilic Aromatic Substitution (SNAr): A Site-Selective Approach
The SNAr reaction on this compound is a powerful method for introducing amine, ether, and thioether linkages, which are prevalent in kinase inhibitor pharmacophores. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex.[6][7] The regioselectivity of SNAr on this substrate is primarily governed by electronic effects. The carbon at position 4 is para to the electron-withdrawing nitro group, and the carbon at position 3 is not. This positioning leads to greater stabilization of the negative charge in the Meisenheimer intermediate when the nucleophile attacks the C4 position. Consequently, nucleophilic attack is highly favored at the C4 position, leading to the displacement of the bromide.
Suzuki-Miyaura Cross-Coupling: Leveraging Bond Dissociation Energies
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl and hetero-biaryl moieties found in many kinase inhibitors.[8][9] When applied to di-halogenated pyridines, the regioselectivity of the Suzuki-Miyaura reaction is often dictated by the difference in carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[4] This principle allows for the selective functionalization of the C4 position of this compound, leaving the C3-chloro substituent intact for subsequent transformations.
Application in Kinase Inhibitor Synthesis: Building the Imidazo[4,5-c]pyridine Core
A common strategy in the synthesis of kinase inhibitors is the construction of fused heterocyclic ring systems, such as the imidazo[4,5-c]pyridine core. This scaffold is found in inhibitors of various kinases, including Src family kinases.[10] The synthesis of this core can be efficiently achieved starting from this compound, as illustrated in the following workflow:
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol describes the substitution of the C4-bromo group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents facilitate the SNAr mechanism.[11] |
| Base | DIPEA, K₂CO₃ | Scavenges the HBr formed during the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
| Equivalents of Amine | 1.1 eq | A slight excess ensures complete consumption of the starting material. |
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C4
This protocol details the coupling of an arylboronic acid at the C4 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient catalysts for Suzuki-Miyaura couplings.[3] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/water, Toluene/ethanol/water | A mixture of organic solvent and water is often optimal for solubility and reactivity. |
| Temperature | 90-110 °C | Promotes the catalytic cycle without significant decomposition. |
Protocol 3: Nitro Group Reduction and Reductive Cyclization
This protocol describes the final steps to form the imidazo[4,5-c]pyridine core.
Materials:
-
4-Aryl-3-amino-5-nitropyridine derivative (from previous steps)
-
Reducing agent (e.g., Na₂S₂O₄, Fe/AcOH, or H₂/Pd-C)
-
Orthoformate (e.g., triethyl orthoformate) or an aldehyde
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Nitro Reduction: Dissolve the 5-nitropyridine derivative in a suitable solvent. Add the reducing agent portion-wise. The reaction is often exothermic. Monitor by TLC until the starting material is consumed. Work-up typically involves filtration and extraction to isolate the diamine intermediate.[2]
-
Cyclization: To the crude diamine, add triethyl orthoformate or an appropriate aldehyde and a catalytic amount of acid (if necessary). Heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product by recrystallization or column chromatography.[12][13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern allows for a high degree of control over regioselective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitor scaffolds based on the pyridine core. By understanding the underlying principles of reactivity and regioselectivity, chemists can strategically employ this reagent to accelerate the discovery and development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-3-chloro-5-nitropyridine in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Within the vast landscape of pyridine-based building blocks, 4-Bromo-3-chloro-5-nitropyridine has emerged as a particularly valuable starting material for the synthesis of complex, biologically active molecules. Its unique substitution pattern—featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group—provides a platform for highly regioselective transformations, enabling the precise construction of molecular architectures with desired pharmacological properties.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the preparation of kinase inhibitors and other therapeutically relevant compounds. We will delve into the key chemical transformations, provide detailed experimental protocols, and discuss the underlying principles that govern the reactivity and selectivity of this versatile intermediate.
Chemical Properties and Reactivity Profile
This compound (MW: 237.44 g/mol , CAS: 1072141-30-0) is a crystalline solid.[3][4] The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group at the 5-position. This electronic feature is crucial as it activates the ring towards nucleophilic aromatic substitution (SNAr).[5][6] The presence of two different halogens, bromine at the 4-position and chlorine at the 3-position, allows for selective functionalization through either SNAr or transition-metal-catalyzed cross-coupling reactions.
Regioselectivity in Key Transformations: A Predictive Framework
The strategic placement of the nitro, bromo, and chloro substituents dictates the regiochemical outcome of subsequent reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the bromine atom is at the para position (C4) relative to the nitro group. This makes the C4 position the primary site for nucleophilic displacement. The incoming nucleophile attacks the electron-deficient C4, forming a resonance-stabilized Meisenheimer complex, which then expels the bromide ion to yield the substituted product.[5][7]
-
Suzuki-Miyaura Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl.[8] Consequently, the carbon-bromine bond at the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the C3 position. This differential reactivity allows for the regioselective formation of a new carbon-carbon bond at the C4 position, leaving the C3-chloro substituent available for subsequent transformations.[9][10]
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[11][12] The substituted aminopyridine core is a common motif in many kinase inhibitors, often serving as a hinge-binding element. This compound is an excellent precursor for constructing such scaffolds. A general synthetic strategy involves a two-step sequence:
-
Regioselective Suzuki-Miyaura Coupling: Introduction of an aryl or heteroaryl moiety at the C4 position.
-
Nucleophilic Aromatic Substitution: Displacement of the C3-chloro group with a desired amine.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can be a key pharmacophore or a handle for further functionalization.
The following sections provide detailed protocols for the synthesis of a key intermediate in the development of novel kinase inhibitors, based on procedures outlined in the patent literature.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for biologically active molecules.
Experimental Protocols
Safety Precautions: this compound and related halogenated nitroaromatics are potentially hazardous. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound with 2-fluoro-4-methoxyphenylboronic acid
This protocol describes the regioselective coupling at the C4-bromo position.
Materials:
-
This compound
-
2-Fluoro-4-methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 2-fluoro-4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-chloro-2'-fluoro-4'-methoxy-5-nitro-1,1'-biphenyl.
Data Presentation: Representative Reaction Parameters
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-4-methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 4-6 | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O (10:1) | 80 | 8 | 90-98 |
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the displacement of the C3-chloro group.
Materials:
-
3-chloro-2'-fluoro-4'-methoxy-5-nitro-1,1'-biphenyl (from Protocol 1)
-
Desired primary or secondary amine (e.g., morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve 3-chloro-2'-fluoro-4'-methoxy-5-nitro-1,1'-biphenyl (1.0 eq) in NMP.
-
Add the desired amine (1.5 eq) and DIPEA (2.0 eq).
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the corresponding 3-amino-substituted biphenyl derivative.
Diagram of the Nucleophilic Aromatic Substitution Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile building block for the synthesis of biologically active molecules. Its predictable regioselectivity in both Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions allows for a modular and efficient approach to constructing complex molecular scaffolds. The protocols and principles outlined in this guide are intended to empower researchers in drug discovery and development to harness the full potential of this valuable synthetic intermediate. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CS226034B2 - Method of preparing pyridine derivatives - Google Patents [patents.google.com]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-3-chloro-5-nitropyridine in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the effective utilization of 4-bromo-3-chloro-5-nitropyridine as a versatile building block in multi-step organic synthesis. The unique substitution pattern of this reagent, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, offers a platform for selective and sequential functionalization. These application notes delve into the chemoselectivity of this compound in key cross-coupling and nucleophilic substitution reactions, providing detailed, field-proven protocols. The content is structured to empower researchers in medicinal chemistry and materials science to strategically incorporate this valuable intermediate into their synthetic endeavors, enabling the efficient construction of complex molecular architectures.
Introduction: The Strategic Advantage of this compound
This compound (CAS No. 1072141-30-0) is a highly functionalized pyridine derivative that has emerged as a powerful tool for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery.[1][2] Its utility stems from the differential reactivity of the substituents on the pyridine core. The presence of both a bromine and a chlorine atom allows for selective participation in various palladium-catalyzed cross-coupling reactions, while the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr).[3] This trifecta of functionalities provides synthetic chemists with a programmable scaffold for introducing molecular diversity in a controlled and predictable manner.
The pyridine moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[4] The ability to precisely substitute this core at multiple positions is therefore of paramount importance. This compound offers a distinct advantage by providing three addressable positions for modification, enabling the exploration of structure-activity relationships (SAR) with a high degree of granularity.
dot graph "Reactivity_Overview" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"];
B [label="C4-Br\n(Suzuki, Buchwald-Hartwig)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; C [label="C3-Cl\n(SNAr, Cross-coupling)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; D [label="C5-NO2\n(Reduction to Amine)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];
A -> B [label="Selective\nCross-Coupling", color="#EA4335"]; A -> C [label="SNAr / Further\nCross-Coupling", color="#FBBC05"]; A -> D [label="Reduction", color="#34A853"]; } Figure 1: Overview of the selective functionalization sites of this compound.
Understanding the Reactivity Landscape
The synthetic utility of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents. The nitrogen atom and the nitro group are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic characteristic is crucial for the facile occurrence of nucleophilic aromatic substitution reactions.
2.1. Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This difference in reactivity allows for the selective functionalization of the 4-position while leaving the 3-chloro substituent intact for subsequent transformations.
-
Suzuki-Miyaura Coupling: The preferential oxidative addition of palladium(0) to the C-Br bond enables the formation of a C-C bond at the 4-position with a wide range of boronic acids and esters.[7]
-
Buchwald-Hartwig Amination: Similarly, the selective formation of C-N bonds at the 4-position can be achieved by reacting with various primary and secondary amines under palladium catalysis.[8][9]
2.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, significantly enhanced by the C5-nitro group, makes the molecule highly susceptible to nucleophilic attack.[10][11] The chlorine atom at the 3-position is a viable leaving group in SNAr reactions. This allows for the introduction of a wide array of nucleophiles, including alkoxides, thiolates, and amines, at this position. The reaction proceeds through a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.[12][13]
2.3. Reduction of the Nitro Group
The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents such as SnCl2, H2/Pd-C, or iron in acidic media.[14] This transformation opens up a new avenue for functionalization, as the resulting amino group can be further derivatized through acylation, alkylation, or diazotization reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.
3.1. Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective coupling of an arylboronic acid at the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl2 | A robust and commonly used catalyst for Suzuki-Miyaura couplings.[15] |
| Base | K2CO3 | A moderately strong base sufficient to facilitate transmetalation. |
| Solvent | Dioxane/Water | A common solvent system that promotes the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=8];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#F1F3F4"; A [label="Combine Reactants:\n- this compound\n- Arylboronic acid\n- Pd(dppf)Cl2\n- K2CO3", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Inert Atmosphere\n(N2 or Ar)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Add Degassed\nDioxane/Water", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; D [label="Heat to 80-90 °C\n(4-12 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Monitor by\nTLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; F [label="Cool & Dilute\nwith Ethyl Acetate", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Aqueous Wash\n(Water, Brine)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Dry & Concentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
A -> B -> C -> D -> E; E -> F [label="Upon Completion"]; F -> G -> H -> I; } Figure 2: Workflow for the selective Suzuki-Miyaura coupling at the C4-position.
3.2. Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol details the selective amination at the 4-position of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq) in anhydrous toluene.
-
Transfer the catalyst solution to the reaction mixture via cannula.
-
Heat the reaction to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd2(dba)3 / Xantphos | A versatile and efficient catalyst system for C-N bond formation.[16] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for the deprotonation of the amine.[17] |
| Solvent | Toluene | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for the catalytic cycle. |
3.3. Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
This protocol outlines the substitution of the chlorine atom at the 3-position with a nucleophile. This reaction is best performed on the product from Protocol 1 or 2 to avoid potential side reactions at the more reactive C4-Br position.
Materials:
-
4-Aryl(or amino)-3-chloro-5-nitropyridine (product from Protocol 1 or 2)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.5 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the 4-substituted-3-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add the nucleophile (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
| Parameter | Condition | Rationale |
| Solvent | DMF | A polar aprotic solvent that can stabilize the charged Meisenheimer intermediate.[13] |
| Temperature | 0 °C to RT | The reaction is often facile at low to ambient temperatures due to the strong activation by the nitro group. |
Sequential Functionalization Strategy
A powerful application of this compound is in sequential, multi-step syntheses. A typical workflow is illustrated below:
dot graph "Sequential_Synthesis" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=8];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki or Buchwald-Hartwig\n(C4-Functionalization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="4-Aryl/Amino-3-chloro-5-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="SNAr\n(C3-Functionalization)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="4,3-Disubstituted-5-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Nitro Group Reduction\n(C5-Functionalization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="4,3-Disubstituted-5-aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Further Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } Figure 3: A representative sequential functionalization strategy.
Safety Considerations
This compound is a halogenated nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, highly substituted pyridines. Its predictable and selective reactivity in a range of fundamental organic transformations makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and strategies outlined in this document provide a solid foundation for the successful incorporation of this reagent into multi-step synthetic campaigns.
References
- 1. CAS 1072141-30-0: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. innospk.com [innospk.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 4-Bromo-3-chloro-5-nitropyridine Suzuki coupling
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-3-chloro-5-nitropyridine. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the chemical principles and mechanistic insights that drive successful outcomes. Here, you will find a blend of foundational knowledge and field-proven strategies to enhance your reaction yields, improve product purity, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered with the Suzuki coupling of this compound.
Q1: My reaction yield is consistently low or zero. What are the first things I should check?
A1: When facing low yields, a systematic review of your setup and reagents is the critical first step. Often, the root cause lies in one of these areas:
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1] Ensure your entire apparatus was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Degassing your solvents by sparging with an inert gas for 15-30 minutes before use is crucial.[2]
-
Reagent Quality: The stability of boronic acids and their derivatives can be a major factor.[1] Electron-deficient boronic acids are particularly prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester. Likewise, ensure your palladium catalyst and ligands have not degraded from improper storage.
-
Base and Solvent Purity: Water content can be critical. While many Suzuki protocols use aqueous mixtures, the water must be free of dissolved oxygen.[1] Use anhydrous and degassed solvents for the organic phase. Ensure your base is pure and has been stored correctly to prevent hydration, which can affect its solubility and basicity.
Q2: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the likely byproducts?
A2: With a substrate like this compound, several side reactions can occur:
-
Protodeboronation: As mentioned, this is the hydrolysis of your boronic acid, leading to an arene byproduct and reducing the amount of nucleophile available for coupling. This is often exacerbated by high temperatures and certain bases.[3]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (R-R). It can be promoted by the presence of oxygen or if the transmetalation step is slow.[4]
-
Dehalogenation: The starting material can be reduced, replacing the bromine or chlorine with a hydrogen atom. This can occur if a hydride source is inadvertently generated in the reaction.[4]
-
Coupling at the Chloro Position: While the C-Br bond is significantly more reactive than the C-Cl bond, forcing conditions (high temperature, highly active catalysts) can lead to a double coupling or coupling at the undesired position.[1][5]
Q3: Why is the choice of base so critical for this specific reaction?
A3: The base plays multiple, essential roles in the Suzuki-Miyaura catalytic cycle, and its impact is profound.[5][6]
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻).[7] This "ate" complex is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5][8]
-
Reaction with the Palladium Precatalyst: The base facilitates the reaction of the Pd(II) precatalyst with the organoboron reagent.
-
Preventing Protodeboronation: Paradoxically, while the base is necessary for activation, an inappropriate choice or excess amount can accelerate the unwanted protodeboronation side reaction.[1] The choice of base can alter the pH of the aqueous phase, which directly impacts the efficiency of the coupling process, especially for nitrogen-containing substrates like pyridines.[9]
Troubleshooting & Optimization Guide
This guide provides a deeper, parameter-by-parameter approach to resolving specific issues.
Catalyst and Ligand Selection
The heart of the Suzuki reaction is the palladium catalyst and its associated ligand. For a challenging substrate that is both electron-deficient and sterically hindered, this choice is paramount.
Q: My standard catalyst, like Pd(PPh₃)₄, is not working. What should I try next?
A: Pd(PPh₃)₄ can be effective for simple couplings but often fails with challenging substrates like polychlorinated or nitrated pyridines.[10] The electron-deficient nature of the pyridine ring and potential coordination of the pyridine nitrogen to the palladium center can deactivate the catalyst.[11][12] You need a more robust catalytic system.
-
Rationale: The key is to facilitate the oxidative addition step, which can be sluggish for electron-deficient aryl chlorides and even some bromides.[4] Modern catalyst systems use bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[11][12]
Recommended Catalyst Systems for this compound:
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | XPhos, SPhos, or RuPhos | 1-5% Pd | Excellent for electron-deficient and sterically hindered aryl halides. Requires in-situ formation of the active catalyst. |
| Pd(OAc)₂ | PCy₃ or P(t-Bu)₃ | 1-5% Pd | A good alternative system with bulky, electron-rich phosphines.[13] |
| PEPPSI-IPr | (NHC ligand included) | 2-5% | An air- and moisture-stable precatalyst. Often highly effective for coupling aryl chlorides, indicating high activity.[11] |
The Role of the Base
The choice of base can make or break the reaction by influencing the rate of both the desired coupling and undesired side reactions.
Q: I'm seeing significant protodeboronation of my boronic acid. Which base should I use to minimize this?
A: This is a classic optimization problem. You need a base strong enough to form the boronate for transmetalation but not so harsh that it rapidly degrades the starting material.
-
Rationale: Strong bases in highly aqueous environments can accelerate protodeboronation. Weaker bases or those with limited solubility can provide a slow, steady concentration of the active boronate species, minimizing its decomposition over time.
-
Troubleshooting Strategy: Screen a variety of bases.
-
Start with Carbonates: K₂CO₃ is a common and effective choice.[2][14] Na₂CO₃ is also a good option.[15]
-
Try Phosphates: K₃PO₄ is often milder and can be very effective, especially with hindered substrates or sensitive functional groups.[16]
-
Consider Fluorides: CsF or KF can be used, particularly under anhydrous or nearly anhydrous conditions, to activate the boronic acid while minimizing hydrolysis.[6]
-
Avoid Strong Hydroxides: Bases like NaOH or KOH are generally too harsh and are more likely to promote side reactions with this type of substrate.[15]
-
Solvent System Optimization
The solvent system must dissolve the reagents to varying degrees and can influence the activity of the base and catalyst.
Q: What is the best solvent system for this coupling? Does it need to be anhydrous?
A: A polar, aprotic solvent mixed with a small amount of water is the standard approach.
-
Rationale: The organic solvent (e.g., dioxane, THF, DMF) dissolves the aryl halide, ligand, and catalyst.[17] The water is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the formation of the active boronate species.[18][19]
-
Recommended Systems:
-
Anhydrous Conditions? While seemingly counterintuitive, if protodeboronation is a severe issue, you can switch to an anhydrous system. This requires using a base soluble in organic solvents (e.g., an organic base or finely powdered, anhydrous KF) and a more stable boron reagent like a pinacol ester.
Visualizing the Process
Understanding the relationships between components is key to logical troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][19][21]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol: Screening for Optimal Suzuki Coupling Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (8 mL) and Water (2 mL), degassed separately
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Vessel Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1][11]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath (typically 80-100 °C) and begin vigorous stirring.[19]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert conditions) and analyzing them by a suitable technique such as TLC, GC-MS, or LC-MS.[11][22] The reaction is typically complete within 4-24 hours.[16]
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the starting halide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mt.com [mt.com]
- 9. The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Purification Challenges of 4-Bromo-3-chloro-5-nitropyridine Derivatives
Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026
Welcome to the technical support guide for navigating the complex purification of 4-Bromo-3-chloro-5-nitropyridine and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical class of intermediates. As key building blocks in pharmaceuticals and agrochemicals, their purity is paramount.[1] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to address common purification hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses fundamental questions regarding the purification of this compound derivatives.
Q1: What are the most common impurities I should expect when synthesizing these compounds?
A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are consistently observed. The primary challenge is often the separation of closely related positional isomers that form during synthesis.[2] Other common impurities include unreacted starting materials, reagents, and byproducts from side reactions like hydrolysis or over-halogenation. For instance, if the synthesis involves nitration of a bromo-chloro-pyridine precursor, you may encounter different regioisomers of the nitro group.
Q2: Why are halogenated nitropyridine derivatives notoriously difficult to purify chromatographically?
A2: The difficulty arises from a combination of chemical properties inherent to the pyridine scaffold:
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom makes it a basic compound (pKa typically 5-6).[3] This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common cause of significant peak tailing in column chromatography.[3]
-
Polarity: The presence of a nitro group and halogen atoms makes these molecules quite polar. This requires more polar eluent systems, which can sometimes reduce the separation efficiency between structurally similar impurities.
-
Potential for Degradation: Halogenated pyridines can be susceptible to nucleophilic substitution, and the electron-withdrawing nitro group can activate the ring for such reactions. Prolonged exposure to acidic or basic conditions, including the acidic surface of silica gel, can potentially lead to degradation or the formation of artifacts.[4]
Q3: What initial analytical steps are recommended for a crude batch before attempting large-scale purification?
A3: A thorough analysis of the crude material is critical for designing an effective purification strategy.
-
Thin-Layer Chromatography (TLC): Use TLC to get a quick assessment of the number of components and to screen for suitable solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run, preferably with a mass spectrometer (LC-MS), provides a high-resolution view of the impurity profile. It helps quantify the purity of the crude product and provides the mass of each component, aiding in impurity identification.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can help identify major impurities, especially unreacted starting materials or regioisomers if their spectra are known.
Part 2: Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for purifying these derivatives at the lab scale.[6] This section provides solutions to common problems.
Q4: My compound is streaking badly on the column (peak tailing). How can I achieve sharp, symmetrical peaks?
A4: As discussed in Q2, peak tailing is the classic symptom of the basic pyridine nitrogen interacting with acidic silanol groups on the silica.[3]
-
Causality: The interaction is an acid-base phenomenon. The basic analyte binds strongly to acidic sites on the stationary phase, leading to a slow and uneven release (desorption) as the mobile phase passes, resulting in a "tailing" peak.
-
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.1-1% (v/v) is standard. The triethylamine is a stronger base and will competitively bind to the acidic silanol groups, effectively masking them from your compound.
-
Use Neutralized or Deactivated Silica: Some commercial silica gels are end-capped or have been treated to be less acidic. If tailing is a persistent problem, using deactivated silica gel can be beneficial.[4]
-
Switch to a Different Stationary Phase: For very challenging separations, consider alternative stationary phases like neutral alumina.
-
Q5: I can't separate my desired product from a closely-eluting impurity. What are my options?
A5: This is a common issue, especially with positional isomers. The key is to alter the selectivity of the chromatographic system.
-
Causality: Selectivity (α) is the ability of the system to differentiate between two analytes. If α is close to 1, the peaks will co-elute. To improve separation, you must change the chemical interactions to increase α.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. Instead of just increasing the polar component (e.g., ethyl acetate in hexanes), try changing the solvent's nature entirely. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system introduces different intermolecular interactions (dipole-dipole, hydrogen bonding) that can alter the elution order and improve separation.
-
Gradient Elution: If a single isocratic system doesn't work, a shallow solvent gradient can help resolve closely-eluting spots.[7]
-
Reduce Particle Size: Using silica gel with a smaller particle size increases column efficiency (more theoretical plates), leading to sharper peaks and better resolution. This, however, will increase backpressure.[3]
-
Workflow for Troubleshooting Chromatography Issues
Below is a logical workflow for addressing common purification challenges.
Caption: High-level workflow for troubleshooting chromatography.
Part 3: Advanced Purification & Analysis: HPLC
For achieving the highest purity (>99%) or for separating extremely difficult isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8]
Q6: How do I develop an analytical HPLC method to assess the purity of my this compound derivative?
A6: A robust analytical method is crucial for accurate purity determination. Reversed-phase (RP-HPLC) is the most common technique.[8]
-
Column Selection: A standard C18 column is a good starting point. The nonpolar stationary phase will interact with the hydrophobic parts of your molecule.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a pH modifier) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Aqueous Phase (A): Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid protonates the pyridine nitrogen, which can improve peak shape by preventing interactions with residual silanols on the C18 column.
-
Organic Phase (B): Acetonitrile or Methanol (both with 0.1% acid). ACN often provides sharper peaks and lower backpressure.
-
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of your compound and impurities. Then, optimize the gradient around that time to improve resolution.
-
Detection: These compounds possess a chromophore due to the nitropyridine ring system, making UV detection ideal. Select a wavelength of maximum absorbance, typically around 254 nm or 280 nm, which can be determined with a UV-Vis spectrophotometer or a diode array detector (DAD).
Data Summary: HPLC Column Selection Guide
| Column Type | Primary Interaction | Best For... | Potential Issues |
| C18 (ODS) | Hydrophobic | General purpose, good starting point for most derivatives. | Poor retention for very polar compounds. |
| C8 | Hydrophobic (less than C18) | Less retention than C18, useful if compound is strongly retained. | May have lower resolution for complex mixtures. |
| Phenyl-Hexyl | Hydrophobic & π-π | Aromatic compounds, can offer different selectivity for isomers. | π-π interactions can sometimes complicate elution. |
| Polar-Embedded | Hydrophobic & H-Bonding | Better retention of polar compounds, compatible with high aqueous mobile phases. | Can have different selectivity that requires re-optimization. |
Experimental Protocol: Analytical RP-HPLC Method
Objective: To assess the purity of a synthesized this compound derivative.[4]
-
Sample Preparation: a. Prepare a stock solution of your compound in acetonitrile at approximately 1 mg/mL. b. Dilute this stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of water and acetonitrile. c. Filter the final solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
Part 4: Purification Strategy Decision Workflow
Choosing the right purification strategy from the outset can save significant time and resources. This decision tree outlines a logical approach based on the initial analysis of your crude material.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 4-Bromo-3-chloro-5-nitropyridine Reactions
Welcome to the technical support center for handling reactions involving 4-Bromo-3-chloro-5-nitropyridine. As a versatile synthetic intermediate, this compound's reactivity presents unique challenges in purification. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into identifying, troubleshooting, and removing impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when working with this compound?
A1: Impurities typically arise from three sources: unreacted starting materials, side-reactions, and decomposition. Given the structure of this compound, you should be vigilant for:
-
Unreacted Starting Material: Incomplete conversion is common and will result in the starting material contaminating your crude product.
-
Dehalogenated Byproducts: Reductive dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen, can occur, especially in catalytic reactions like Suzuki or Buchwald-Hartwig couplings.[1][2] This leads to the formation of 3-chloro-5-nitropyridine or 4-bromo-5-nitropyridine.
-
Hydrolysis Products: The electron-deficient pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions, particularly at elevated temperatures, leading to the formation of corresponding hydroxypyridine derivatives.
-
Homocoupled Products: In cross-coupling reactions, boronic acids or other organometallic reagents can couple with themselves, creating biaryl impurities that can be difficult to separate.[2]
-
Isomeric Products: While the electronics of the substrate strongly direct substitution, minor isomers from reaction at an alternative site can sometimes be observed.
-
Solvent/Base Adducts: If pyridine is used as a solvent or base, it can be challenging to remove completely and may form salts with your product.[3][4]
Q2: My reaction mixture has turned dark brown or black. What does this indicate and is my product salvageable?
A2: Darkening or "tarring" often suggests the decomposition of nitro-aromatic compounds or the formation of colored charge-transfer complexes.[5] This can be triggered by excessive heat, strong basic conditions, or the presence of highly reactive impurities. While daunting, the product is often salvageable. The first step is to perform a careful work-up. An initial extraction can separate your desired product from highly polar, colored decomposition products. Subsequent purification by column chromatography, potentially using a deactivating agent like triethylamine in the eluent, is usually necessary.
Q3: Why do my pyridine compounds "streak" or "tail" during silica gel column chromatography?
A3: The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This strong interaction causes poor separation, leading to broad, tailing peaks. To mitigate this, you can:
-
Neutralize the Silica: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system. This base will preferentially bind to the acidic sites on the silica, allowing your pyridine compound to elute more symmetrically.
-
Use Deactivated Silica: Commercially available deactivated silica gel or alumina can be used as the stationary phase.
-
Alternative Chromatography: In some cases, reverse-phase chromatography (C18) may provide better separation.
Q4: How do I choose between recrystallization and column chromatography for my final purification step?
A4: The choice depends on the nature of your product and the impurities present.
-
Recrystallization is ideal for solid products with moderate to high purity (>90%) where the impurities have significantly different solubility profiles.[7][8] It is an efficient, scalable, and cost-effective method for removing small amounts of impurities.
-
Column Chromatography is the more versatile and powerful technique, necessary when you have a complex mixture of byproducts with similar polarities to your desired compound, or if your product is an oil.[6][7]
Troubleshooting Guides & Protocols
This section provides structured approaches to common purification challenges.
Issue 1: Persistent Impurities After Aqueous Work-up
You've completed your reaction and performed a standard aqueous extraction, but TLC or LC-MS analysis shows significant impurities remain.
Troubleshooting Logic Diagram
Caption: Decision tree for post-work-up purification.
Protocol 1: Targeted Acid-Base Extraction
This protocol is designed to remove acidic or basic impurities that are not effectively removed by a simple water wash.
Causality: The basicity of the pyridine nitrogen allows it to be protonated by an acid, forming a water-soluble pyridinium salt.[3][6] This principle can be used to either pull your product into the aqueous layer (if stable) or to remove other basic impurities from the organic layer containing your product. Conversely, a basic wash deprotonates acidic impurities, pulling them into the aqueous layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (for basic impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl. Shake gently to avoid emulsions. Separate the layers. Repeat the wash if necessary.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove bulk water and help break any emulsions.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting material by TLC or LC-MS to confirm impurity removal before proceeding to further purification if needed.
Issue 2: Failure to Remove Dehalogenated or Homocoupled Byproducts
In cross-coupling reactions, byproducts like 3-chloro-5-nitropyridine (from de-bromination) or biaryl homocoupling products often have polarities very similar to the desired product, making separation difficult.
Protocol 2: High-Resolution Purification
Causality: When polarity differences are minimal, physical separation methods are required. Recrystallization exploits differences in crystal lattice packing and solubility, while chromatography relies on subtle differences in interactions with the stationary phase.
Part A: Optimized Column Chromatography
-
Solvent System Screening: Use TLC to test various eluent systems. Start with a non-polar solvent (e.g., hexanes or pentane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] The ideal system will show good separation (ΔRf > 0.2) between your product and the problematic impurity.
-
Column Packing: Use a high-quality silica gel with a fine particle size for better resolution. Pack the column carefully to avoid air bubbles and channels. A tall, thin column generally provides better separation than a short, wide one.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation.
-
Elution: Run the column using isocratic (constant solvent mixture) or gradient (increasing polarity) elution. Collect small fractions and analyze them by TLC before combining.
-
Expert Tip: For pyridine compounds, add 0.5-1% triethylamine to the eluent system to prevent tailing and improve peak shape.[6]
-
Part B: Strategic Recrystallization
-
Solvent Selection: The ideal recrystallization solvent will dissolve your product completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixed solvent systems like ether/petroleum ether).[7][8]
-
Procedure: a. Dissolve the crude solid in the minimum amount of boiling solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Do not disturb it. d. Once crystals have formed, cool the flask in an ice bath to maximize recovery. e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Dry the purified crystals under vacuum.
Quantitative Data Summary: Common Impurities & Characteristics
| Impurity Name | Structure | Typical Source | Key Challenge | Recommended Removal Method |
| 3-chloro-5-nitropyridine | C₅H₃ClN₂O₂ | Reductive de-bromination | Similar polarity to product | Optimized Column Chromatography |
| 4-bromo-5-nitropyridine | C₅H₃BrN₂O₂ | Reductive de-chlorination | Similar polarity to product | Optimized Column Chromatography |
| 4-hydroxy-3-chloro-5-nitropyridine | C₅H₃ClN₂O₃ | Hydrolysis of starting material | Highly polar | Aqueous base wash (forms salt) |
| Pyridine | C₅H₅N | Used as solvent/base | Volatile but high-boiling | Co-evaporation with toluene or acid wash.[3][4] |
General Purification Workflow
This diagram illustrates a comprehensive workflow from a crude reaction mixture to a purified product.
Caption: General workflow for reaction purification.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Failed Nucleophilic Aromatic Substitution on 4-Bromo-3-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-3-chloro-5-nitropyridine. This resource, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. We aim to move beyond simple procedural steps, offering explanations grounded in reaction mechanism and kinetics to empower you to solve even the most challenging experimental hurdles.
Understanding the Substrate: this compound
The reactivity of this compound in SNAr reactions is governed by the electronic properties of the pyridine ring, which is activated by the strongly electron-withdrawing nitro group. The positions of the halogens relative to the nitro group and the ring nitrogen are critical in determining the regioselectivity and overall success of the substitution.
Key Structural Features and Their Implications:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and more susceptible to nucleophilic attack compared to a benzene ring.[1][2]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution. It stabilizes the negative charge of the Meisenheimer complex intermediate, which is formed during the reaction.[3][4]
-
Halogen Leaving Groups: The substrate contains two different halogen atoms, bromide and chloride. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[5][6][7] The relative leaving group ability of halogens in SNAr often follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[6][8]
Regioselectivity: Which Halogen is More Likely to be Displaced?
In nucleophilic aromatic substitutions on pyridine rings, leaving groups at the C-2 and C-4 positions are generally more readily displaced. This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing additional stabilization.[9][10][11]
For this compound:
-
The bromo group at the C-4 position is para to the ring nitrogen and ortho to the nitro group.
-
The chloro group at the C-3 position is meta to the ring nitrogen.
Given these positions, the bromo group at C-4 is significantly more activated towards nucleophilic attack. The stabilization of the Meisenheimer intermediate is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack.[3][4] Therefore, nucleophilic substitution is expected to occur preferentially at the C-4 position, displacing the bromide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: No Reaction or Very Low Conversion
Question: I've set up my reaction with this compound and my nucleophile, but I'm observing no product formation or only trace amounts, even after an extended reaction time. What could be the problem?
Answer: A lack of reactivity can stem from several factors, ranging from the nature of your nucleophile to suboptimal reaction conditions. A systematic evaluation of each component is key.
Possible Causes & Recommended Actions:
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Insufficient Nucleophilicity | The nucleophile may not be strong enough to attack the electron-deficient pyridine ring under the current conditions. | 1. Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base to form the more nucleophilic anion (e.g., an amide or alkoxide). 2. Choice of Base: Use a non-nucleophilic base to avoid competition with your primary nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[12] The strength of the base should be sufficient to deprotonate your nucleophile. |
| Suboptimal Reaction Temperature | SNAr reactions often require thermal energy to overcome the activation barrier. Room temperature may be insufficient. | 1. Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions are run at elevated temperatures (e.g., 80-130 °C).[13] 2. Consider Microwave Heating: For smaller scale reactions, microwave irradiation can often accelerate the reaction and improve yields. |
| Inappropriate Solvent Choice | The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex). | 1. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, or THF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile's reactivity.[14][15] 2. Ensure Anhydrous Conditions: If using a strong base like NaH, ensure your solvent is dry to prevent quenching of the base. |
| Poor Reagent Purity | Impurities in the starting materials or solvents can inhibit the reaction. | 1. Verify Purity: Check the purity of your this compound, nucleophile, and base. 2. Purify Reagents: If necessary, purify your reagents before use. Ensure solvents are of an appropriate grade and are dry.[16] |
Experimental Workflow for Optimizing a Failed Reaction:
Caption: Troubleshooting workflow for no or low reaction conversion.
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction is proceeding, but I'm getting a complex mixture of products, including what appears to be substitution at the C-3 position or other unexpected byproducts. How can I improve the selectivity?
Answer: The formation of multiple products indicates either a loss of regioselectivity or the occurrence of side reactions. The conditions that drive a reaction to completion can sometimes be too harsh, leading to these undesired outcomes.
Possible Causes & Recommended Actions:
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Loss of Regioselectivity | While substitution at C-4 is electronically favored, harsh conditions (very high temperatures, strong bases) might provide enough energy to overcome the activation barrier for substitution at the less reactive C-3 position. | 1. Lower Reaction Temperature: A lower temperature will favor the kinetically preferred product (C-4 substitution). 2. Milder Base: If using a very strong base, consider switching to a milder one like K₂CO₃ or an organic base. |
| Side Reactions with the Nitro Group | The nitro group itself can sometimes participate in side reactions, especially with strong nucleophiles or under highly basic conditions. | 1. Controlled Stoichiometry: Use a precise stoichiometry of your nucleophile (e.g., 1.0-1.1 equivalents). 2. Lower Temperature: Reducing the temperature can often minimize side reactions. |
| Decomposition of Starting Material or Product | The substrate or the desired product may be unstable under the reaction conditions, leading to degradation.[16] | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. This can help identify if the product is forming and then degrading. 2. Reduce Reaction Time: If the product is unstable, aim for a shorter reaction time, even if it means sacrificing some conversion. |
| Nitro Group Migration | In some cases with specific nucleophiles and solvents, a migration of the nitro group has been observed in related systems.[17][18] | 1. Solvent Choice: This phenomenon can be solvent-dependent. If suspected, try running the reaction in a different class of solvent (e.g., a non-polar aprotic solvent if a polar one was used, or vice-versa). |
Logical Flow for Addressing Side Product Formation:
Caption: Strategy for diagnosing and resolving side product formation.
Issue 3: Difficulty in Product Purification
Question: My reaction appears to be successful according to LC-MS, but I am struggling to isolate a pure product. The workup is messy, and chromatography is difficult.
Answer: Purification challenges in SNAr reactions often arise from the high-boiling polar aprotic solvents and the basic reaction conditions.
Possible Causes & Recommended Actions:
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| High-Boiling Solvents (DMF/DMSO) | These solvents are difficult to remove completely on a rotary evaporator and can co-elute with the product during chromatography. | 1. Aqueous Workup: Partition the reaction mixture between water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The polar solvent will largely move to the aqueous phase. Multiple extractions may be needed.[19] 2. Azeotropic Removal: For some solvents, co-distillation with a lower-boiling solvent like toluene can be effective. |
| Residual Base and Salts | Inorganic bases and salts formed during the reaction can interfere with purification and cause streaking on TLC plates. | 1. Aqueous Wash: Perform an aqueous workup. An acidic wash (e.g., dilute HCl or NH₄Cl solution) can help neutralize and remove basic impurities, followed by a wash with brine.[19] Be cautious if your product has acid-labile functional groups. |
| Product Solubility Issues | The product may have limited solubility in common extraction or chromatography solvents. | 1. Solvent Screening: Test the solubility of your crude product in various solvents to find a suitable system for extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: Can I use a protic solvent like ethanol or water for this reaction? A1: While not impossible, protic solvents are generally less effective for SNAr reactions. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Polar aprotic solvents like DMF or DMSO are strongly recommended as they accelerate the reaction by stabilizing the charged Meisenheimer complex without deactivating the nucleophile.[20]
Q2: Is it possible to displace the chloro group at C-3 instead of the bromo group at C-4? A2: While substitution at C-4 is significantly favored due to electronic stabilization, achieving selective substitution at C-3 is challenging. It would likely require blocking the C-4 position or using a specialized catalytic system that alters the intrinsic reactivity of the substrate. Under typical SNAr conditions, you should expect preferential displacement of the bromide at C-4.
Q3: My nucleophile has other functional groups. Could they interfere with the reaction? A3: Yes, other functional groups on your nucleophile, particularly acidic protons (e.g., -OH, -NH₂, -COOH), can be deprotonated by the base. This may require using additional equivalents of the base. Highly reactive functional groups might also lead to side reactions. It is crucial to consider the compatibility of all functional groups with the reaction conditions.
Q4: How do I know if the reaction is complete? A4: The best way to monitor the reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material (this compound) and the appearance of the product.
References
- 1. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst loading for 4-Bromo-3-chloro-5-nitropyridine cross-coupling
An in-depth guide to optimizing catalyst loading for cross-coupling reactions involving 4-Bromo-3-chloro-5-nitropyridine, designed for researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexities of a Challenging Substrate
The functionalization of polysubstituted pyridines is a critical task in medicinal chemistry and materials science.[1] this compound is a valuable building block, but its electronic and structural features present unique challenges in palladium-catalyzed cross-coupling reactions. The presence of two different halogens, a strongly electron-withdrawing nitro group, and a potentially coordinating pyridine nitrogen atom all demand careful consideration and optimization of reaction parameters, especially catalyst loading.
This technical guide provides a comprehensive resource for troubleshooting and optimizing these reactions. It is structured to address common questions and experimental hurdles, explaining the chemical principles behind each recommendation to empower you to achieve efficient, reproducible, and scalable results.
Section 1: Understanding the Substrate: Key Challenges
This section addresses the inherent properties of this compound that influence cross-coupling outcomes.
Q1: What makes this compound a challenging substrate for cross-coupling?
A1: There are three primary challenges:
-
Regioselectivity: The molecule has two potential reaction sites: a C-Br bond at the 4-position and a C-Cl bond at the 3-position. Controlling which site reacts is crucial for synthesizing the desired product.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, slowing down or completely halting the catalytic cycle.[2] This is a well-known issue with pyridine-containing substrates.[3]
-
Electronic Effects: The strong electron-withdrawing nitro group significantly alters the electron density of the pyridine ring. While this can make the C-X bonds more susceptible to oxidative addition (often the rate-limiting step), it can also influence the stability of intermediates in the catalytic cycle.
Q2: How does the presence of both bromine and chlorine affect the reaction's regioselectivity?
A2: The difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds allows for predictable, selective functionalization. In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > Cl.[4] Therefore, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position and will preferentially undergo oxidative addition to the palladium catalyst under standard or mild conditions.[5] This allows for selective coupling at the 4-position while leaving the 3-chloro substituent intact for potential subsequent transformations. Achieving coupling at the less reactive C-Cl bond typically requires more forcing conditions, such as higher temperatures and more active catalyst systems.[5]
Section 2: Frequently Asked Questions (FAQs) on Catalyst Loading & System Selection
Optimizing the amount of catalyst is a critical balancing act between reaction efficiency, cost, and product purity.
Q1: What is a typical starting catalyst loading for a reaction with this compound?
A1: For many palladium-catalyzed cross-coupling reactions, a good starting point for catalyst loading is between 0.5 and 2.5 mol%.[6] However, given the challenging nature of this substrate, it is often prudent to start at the higher end of this range, for instance, 2-5 mol%, to ensure the reaction proceeds.[7] Once successful coupling is achieved, optimization studies should be performed to reduce the loading to the minimum effective level.
Q2: What are the consequences of using too little or too much catalyst?
A2:
-
Too Little Catalyst: Insufficient catalyst can lead to a sluggish or incomplete reaction, resulting in low product yield and recovery of starting material. The active Pd(0) species may decompose over the course of the reaction, and if the initial concentration is too low, it may not be sufficient to achieve full conversion.
-
Too Much Catalyst: While higher catalyst loading can increase the reaction rate, it has several drawbacks.[8][9] It increases the overall cost of the synthesis, can lead to the formation of more side products derived from the catalyst system itself, and complicates product purification.[8][9] For pharmaceutical applications, minimizing residual palladium levels in the final active pharmaceutical ingredient (API) is a critical regulatory requirement.[10]
Q3: How does the choice of ligand influence the optimal catalyst loading?
A3: The ligand is critical. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For challenging substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][11] These ligands promote the crucial oxidative addition step, stabilize the active catalytic species, and sterically hinder the pyridine nitrogen from coordinating to the palladium center.[2][7] A more effective ligand can maintain a high concentration of the active catalyst throughout the reaction, thereby allowing for a lower overall catalyst loading.[6]
Q4: When should I consider using a palladium pre-catalyst instead of generating the catalyst in situ?
A4: Using modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) is highly recommended, especially when reproducibility is key.[2] These pre-catalysts are typically air- and moisture-stable, making them easier to handle. They are designed to efficiently generate a consistent, highly active monoligated Pd(0) species in solution, which is often the true catalytic species.[12] This can lead to more reliable reaction outcomes, shorter reaction times, and often allows for lower catalyst loadings compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[13]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst System: The chosen ligand or palladium source is not effective for this specific transformation. 2. Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acids are prone to hydrolysis/protodeboronation), wet solvents, or impure base.[2][11] 3. Suboptimal Conditions: Incorrect base, solvent, or temperature. | 1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands. 2. Verify Reagents: Use fresh, high-purity reagents. Use anhydrous, degassed solvents. Use a fresh, finely powdered base.[2] 3. Screen Bases/Solvents: Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, 2-MeTHF). 4. Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading from 2 mol% to 5 mol%.[5] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Temperature: The active catalyst is not stable at the reaction temperature, leading to aggregation and precipitation. 2. Ineffective Ligand: The ligand is not sufficiently stabilizing the palladium nanoparticles, allowing them to agglomerate. | 1. Lower Temperature: Run the reaction at the lowest effective temperature. 2. Change Ligand: Use a more robust or strongly coordinating ligand to better stabilize the active catalyst.[11] 3. Decrease Concentration: Running the reaction at a lower concentration may help keep the catalyst in solution. |
| Significant Homocoupling of Coupling Partner (e.g., Boronic Acid) | 1. Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of organometallic reagents.[11] | 1. Rigorous Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated. The freeze-pump-thaw method is highly effective.[5] 2. Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.[11] |
| Dehalogenation of Starting Material (C-Br bond replaced by C-H) | 1. Hydride Source: Presence of water, alcohols, or other hydride sources in the reaction mixture.[2] 2. Protodeboronation (in Suzuki): The boronic acid is being replaced by a proton before it can transmetalate to the palladium. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. 2. Optimize Base/Time: Use a weaker base if possible and monitor the reaction to avoid excessively long reaction times, which can favor side reactions.[2] |
Section 4: Visualization & Data Presentation
Catalytic Cycle and Troubleshooting Workflow
A fundamental understanding of the catalytic cycle is essential for rational optimization. The general cycle for a Suzuki-Miyaura cross-coupling is shown below, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
When faced with a low-yielding reaction, a systematic troubleshooting approach is crucial.
Caption: A decision-tree workflow for troubleshooting low-yield cross-coupling reactions.
Quantitative Data Summary
For initial screening, a matrix approach is effective. The following table provides an example for a Suzuki-Miyaura coupling.
Table 1: Example Catalyst System Screening Matrix Substrate: this compound (1.0 equiv), Coupling Partner: Phenylboronic Acid (1.5 equiv), Base: K₂CO₃ (2.0 equiv), Solvent: Dioxane/H₂O (4:1), Temp: 100 °C, Time: 12h
| Entry | Pd Precursor (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | <5 |
| 2 | Pd₂(dba)₃ | dppf | 35 |
| 3 | Pd(OAc)₂ | XPhos | 85 |
| 4 | XPhos Pd G3 | (none) | 92 |
| 5 | Pd(OAc)₂ | SPhos | 88 |
| 6 | SPhos Pd G4 | (none) | 94 |
Once an optimal catalyst system is identified (e.g., SPhos Pd G4), the catalyst loading can be optimized to find the lowest effective amount.
Table 2: Example Catalyst Loading Optimization Conditions from Entry 6 above.
| Entry | SPhos Pd G4 Loading (mol%) | Yield (%) |
| 1 | 2.0 | 94 |
| 2 | 1.0 | 93 |
| 3 | 0.5 | 91 |
| 4 | 0.1 | 75 |
| 5 | 0.05 | 40 |
Note: Yields are hypothetical for illustrative purposes.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed for small-scale reactions in parallel to efficiently identify the most promising catalyst/ligand combination.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (e.g., 0.1 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: In a separate vial inside the glovebox, prepare stock solutions of the palladium precursors and ligands in the reaction solvent if screening in situ systems. For pre-catalysts, weigh them directly into the reaction vials. Add the specified amount of catalyst/ligand to each reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Transfer the sealed vials to a pre-heated aluminum block on a stirrer hotplate. Heat the reactions at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring & Analysis: After the specified time (e.g., 12-24h), cool the reactions to room temperature. Take an aliquot from each vial, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion to product.
Protocol 2: Procedure for Catalyst Loading Optimization
Once the best catalyst system is identified from Protocol 1, this procedure is used to determine the minimum required loading.
-
Setup: Prepare a series of identical reactions following steps 1-2 from Protocol 1.
-
Variable Catalyst Addition: Add the optimized pre-catalyst (e.g., SPhos Pd G4) to each vial in decreasing amounts (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Reaction & Analysis: Follow steps 4-6 from Protocol 1.
-
Evaluation: Plot the product yield versus the catalyst loading to identify the point at which the yield begins to drop significantly. The optimal loading is typically the lowest amount that provides a high and reproducible yield in a reasonable timeframe.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Identification in Reactions of 4-Bromo-3-chloro-5-nitropyridine by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3-chloro-5-nitropyridine. This guide is designed to provide expert advice and practical troubleshooting for identifying byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As a highly functionalized pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity can sometimes lead to unexpected side products. This resource, structured in a question-and-answer format, will help you navigate these challenges, ensuring the integrity of your research.
Troubleshooting Guide: Unexpected Signals in Your NMR Spectrum
This section addresses specific issues you may encounter during the NMR analysis of your reaction mixtures.
Question 1: I see more than the expected two signals in the aromatic region of my ¹H NMR spectrum after a reaction with a nucleophile. What are the likely byproducts?
Answer:
The appearance of additional aromatic signals in your ¹H NMR spectrum suggests the formation of one or more byproducts. Given the structure of this compound, several side reactions can occur, especially under nucleophilic conditions. The most common byproducts arise from nucleophilic aromatic substitution (SNA r), hydrolysis, and dehalogenation.
Pillar of Expertise: Understanding the Reactivity of this compound
The pyridine ring is electron-deficient, and this effect is significantly enhanced by the strongly electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic attack. The positions ortho and para to the nitro group (C2, C4, and C6) are the most activated. In this compound, the C4 (bearing the bromo group) and C6 positions are most activated. The C-Br bond is generally more labile than the C-Cl bond in SNAr reactions.
Here are the most probable byproducts you might be observing:
-
Monosubstituted Products: Nucleophilic substitution of either the bromo or the chloro substituent. Substitution of the bromine is generally favored.
-
Disubstituted Product: If a strong nucleophile is used in excess, both halogens may be substituted.
-
Hydrolysis Product: If water is present in your reaction medium, you may form the corresponding hydroxypyridine derivative.
-
Dehalogenation Products: Reductive removal of one or both halogen atoms can occur, especially if you are using reducing agents or certain catalysts.
-
Nitro Group Migration Products: In some cases, unexpected rearrangements like the migration of the nitro group can occur, leading to isomeric products[1].
To help you identify these byproducts, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential derivatives. These predictions are based on established substituent effects on the pyridine ring[2][3][4].
| Compound | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H2: ~8.9, H6: ~9.1 | C2: ~152, C3: ~125, C4: ~120, C5: ~145, C6: ~150 |
| 3-Chloro-5-nitro-4-(nucleophile)pyridine | H2: ~8.7, H6: ~8.9 | C2: ~151, C3: ~126, C4: (variable), C5: ~146, C6: ~148 |
| 4-Bromo-5-nitro-3-(nucleophile)pyridine | H2: ~8.8, H6: ~9.0 | C2: ~153, C3: (variable), C4: ~118, C5: ~144, C6: ~149 |
| 3-Chloro-5-nitropyridin-4-ol | H2: ~8.5, H6: ~8.7 | C2: ~150, C3: ~127, C4: ~155 (enol form), C5: ~143, C6: ~147 |
| 3-Chloro-5-nitropyridine | H2: ~9.0, H4: ~8.3, H6: ~9.2 | C2: ~154, C3: ~130, C4: ~135, C5: ~142, C6: ~148 |
| 4-Bromo-5-nitropyridine | H2: ~8.9, H3: ~8.5, H6: ~9.1 | C2: ~153, C3: ~138, C4: ~122, C5: ~143, C6: ~150 |
Experimental Protocol: Confirming Byproduct Identity
-
Record High-Resolution ¹H NMR: Ensure your spectrum has good resolution to observe coupling patterns.
-
¹³C NMR and DEPT: A ¹³C NMR spectrum will tell you the number of unique carbons. A DEPT-135 experiment will differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, while quaternary carbons will be absent.
-
2D NMR Spectroscopy: If the ¹H spectrum is crowded or ambiguous, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. This will help you piece together the spin systems of your product and byproducts.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
Question 2: My reaction seems to have worked, but after workup and purification, my NMR spectrum is very complex. Could I be seeing rotamers?
Answer:
Yes, the presence of rotamers (rotational isomers) is a possibility, especially if your nucleophile introduces a group with restricted rotation, such as an amide or a bulky aryl group. These conformers interconvert slowly on the NMR timescale, leading to a doubling or complication of signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the definitive experiment to identify rotamers. As you increase the temperature, the rate of rotation around the single bond increases. If you are observing rotamers, the distinct sets of peaks will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged set of signals at a sufficiently high temperature.
-
Change of Solvent: Sometimes, changing to a different NMR solvent can alter the relative populations of the rotamers or the rate of their interconversion, simplifying the spectrum[5].
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound?
-
¹H NMR: You would expect two signals in the aromatic region, both of which will be singlets (or very finely split doublets due to long-range coupling). The proton at C6 will be the most downfield due to the influence of the adjacent nitrogen and the nitro group. The proton at C2 will be slightly more upfield.
-
H6: ~9.1 ppm
-
H2: ~8.9 ppm
-
-
¹³C NMR: You would expect five signals for the pyridine ring carbons, as C2 and C6 are not equivalent. The carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.
Q2: How can I use NMR to monitor the progress of my reaction in real-time?
A2: In-situ reaction monitoring by NMR is a powerful technique to study reaction kinetics and detect transient intermediates.
Experimental Workflow for Reaction Monitoring:
Caption: Workflow for in-situ NMR reaction monitoring.
Q3: What are some common pitfalls to avoid when preparing NMR samples of these reaction mixtures?
A3:
-
Incomplete Dissolution: Ensure your sample is fully dissolved to avoid broad peaks. If necessary, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette.
-
Contamination: Residual solvents from your workup (e.g., ethyl acetate, dichloromethane) are common contaminants. If a solvent peak is obscuring a region of interest, try to remove it under high vacuum or by co-evaporation with a more volatile solvent.
-
Water in the Sample: Deuterated solvents can absorb atmospheric moisture. A broad water peak can obscure signals. Use freshly opened or properly stored deuterated solvents. A D₂O shake can confirm if a peak is from an exchangeable proton (e.g., -OH, -NH).
Visualizing Potential Reaction Pathways
The following diagram illustrates the primary reaction pathways that can lead to byproducts when reacting this compound with a generic nucleophile (Nu⁻).
Caption: Potential reaction pathways for this compound.
By understanding the potential side reactions and employing a systematic NMR analysis approach, you can confidently identify the components of your reaction mixtures and ensure the desired outcome of your synthetic efforts.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR chemical shift prediction of pyridines [stenutz.eu]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: LC-MS Analysis of Crude 4-Bromo-3-chloro-5-nitropyridine Reaction Mixtures
Welcome to the technical support center for the analysis of 4-Bromo-3-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are monitoring synthetic reactions and characterizing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will address common challenges and provide in-depth troubleshooting strategies to ensure the acquisition of high-quality, reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and issues encountered when setting up the LC-MS analysis for a crude reaction mixture containing this compound.
Q1: What is the expected molecular weight of this compound and what should I look for in my mass spectrum?
A1: The monoisotopic mass of this compound (C₅H₂BrClN₂O₂) is approximately 235.90 Da.[1] However, a key feature to look for is the distinctive isotopic pattern caused by the presence of bromine and chlorine.[2]
-
Bromine (Br) has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.
-
Chlorine (Cl) has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
This combination will result in a characteristic cluster of peaks for the molecular ion. You should expect to see major peaks at M, M+2, and M+4, with the relative intensities defined by the combined probabilities of these isotopes. Identifying this pattern is a crucial first step in confirming the presence of your target compound.
Q2: My sample is from a crude reaction mixture. What is the minimal sample preparation I need to perform?
A2: For reaction monitoring, speed is often critical. The minimal sample preparation required is typically a "dilute and shoot" approach.[3] This involves diluting a small aliquot of the reaction mixture in a solvent compatible with your mobile phase (e.g., acetonitrile or methanol) and then filtering it to remove particulate matter.[3]
-
Dilution: A high dilution factor (e.g., 1:1000 or higher) is often necessary to avoid overloading the LC column and saturating the MS detector.
-
Filtration: Use a 0.22 µm or 0.45 µm syringe filter (PTFE or another chemically resistant membrane) to prevent particulates from clogging the LC system.[4]
Q3: What type of LC column is most suitable for this analysis?
A3: A reversed-phase (RP) C18 column is the standard and most versatile choice for separating small aromatic molecules like this compound.[5][6][7] These columns separate compounds based on hydrophobicity.[7] Given the polarity of the nitro and pyridine groups, a standard C18 column should provide adequate retention. For faster analyses, consider using a column with smaller particles (sub-2 µm, for UHPLC systems) or one with Fused-Core® technology.[8]
Q4: I don't see a clear molecular ion peak ([M+H]⁺). What are other possibilities?
A4: If the protonated molecular ion is weak or absent, consider the formation of adducts. In electrospray ionization (ESI), it is very common for ions to be formed by the association of the analyte with other species present in the mobile phase or from the sample matrix.[9][10]
Common adducts in positive ion mode include:
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
-
Ammonium adduct: [M+NH₄]⁺ (if ammonia is present)
-
Acetonitrile adduct: [M+ACN+H]⁺ (if acetonitrile is in the mobile phase)[11]
Look for peaks at masses corresponding to these additions. For example, the sodium adduct will appear at approximately 22.99 Da higher than the molecular weight.[10][12]
Section 2: Detailed Troubleshooting Guides
This section provides structured, in-depth troubleshooting for specific issues you might encounter during your analysis.
Liquid Chromatography (LC) Issues
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Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The basic nitrogen on the pyridine ring can interact with acidic sites on the silica packing of the column.[2] 2. Column Contamination/Age: Buildup of matrix components from crude samples can degrade column performance.[13] 3. Injection Solvent Mismatch: Injecting in a solvent significantly stronger than the initial mobile phase.[2] | 1. Modify Mobile Phase: Add a small amount of an acid modifier like formic acid (0.1%) to the mobile phase. This protonates the pyridine nitrogen, reducing secondary interactions. 2. Column Cleaning/Replacement: Flush the column with a strong solvent wash sequence. If performance does not improve, replace the column.[4] 3. Solvent Matching: Dilute the sample in the initial mobile phase composition. |
| Peak Fronting | 1. Column Overload: Injecting too much sample mass onto the column.[2] 2. Sample Solubility: The analyte may be poorly soluble in the mobile phase. | 1. Dilute Sample: Significantly increase the dilution factor of your crude reaction mixture. 2. Adjust Mobile Phase: Ensure the initial mobile phase has sufficient organic content to solubilize the analyte. |
| Split Peaks | 1. Clogged Frit/Distributor: Particulates from the crude sample may have blocked the column inlet. 2. Column Void: A void or channel has formed at the head of the column. | 1. Install Guard Column: Use a guard column to protect the analytical column from particulates. 2. Reverse Flush/Replace: Try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column likely needs to be replaced. |
Problem: Inconsistent or Drifting Retention Times
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Gradual Shift to Earlier Times | 1. Column Degradation: Loss of the stationary phase over time. 2. Mobile Phase Composition Change: Evaporation of the more volatile organic component from the mobile phase bottle. | 1. Replace Column: This is a common sign of a column nearing the end of its life. 2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep bottles capped.[4] |
| Sudden, Erratic Shifts | 1. Pump Malfunction: Air bubbles in the pump or faulty check valves leading to inconsistent flow.[14] 2. Leaking System: A loose fitting in the flow path. | 1. Purge Pump: Purge all solvent lines to remove air bubbles.[14] 2. Check for Leaks: Systematically check all fittings from the pump to the column for any signs of leakage. |
| No Peak Observed | 1. Strong Retention: The compound is too hydrophobic for the current method and is not eluting. 2. Injection Failure: A clog or autosampler error prevented sample injection. | 1. Increase Gradient Strength: Increase the final percentage of the organic solvent (e.g., acetonitrile) in your gradient. 2. Run Blank and Standard: Inject a blank solvent to check for carryover, then a known standard to confirm system functionality. |
Mass Spectrometry (MS) Issues
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Problem: No or Low Signal Intensity
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Signal for Any Analytes | 1. Ion Source Contamination: Buildup on the ESI probe or orifice from non-volatile salts or matrix components. 2. Incorrect MS Settings: Wrong polarity (positive/negative), mass range, or source parameters selected. 3. LC Flow Diverted: The flow from the LC is not entering the mass spectrometer. | 1. Clean Ion Source: Perform routine cleaning of the ion source components as per the manufacturer's guide.[14] 2. Verify Method Parameters: Double-check that you are in the correct ionization mode (positive ESI is expected for the pyridine nitrogen) and that your scan range includes the target m/z.[14] 3. Check Connections: Ensure the tubing from the LC is correctly plumbed into the MS source. |
| Low Signal / Poor Sensitivity | 1. Ion Suppression: Co-eluting species from the crude matrix are competing with the analyte for ionization.[2][15] 2. Suboptimal Ionization: The mobile phase is not conducive to efficient ESI. Nitroaromatic compounds can have variable ionization efficiency.[16] 3. Analyte Degradation: The compound may be unstable in the ion source. | 1. Improve Chromatography: Optimize the LC gradient to better separate the target analyte from matrix components. 2. Optimize Mobile Phase: Ensure an acid modifier (e.g., 0.1% formic acid) is present to promote protonation. Experiment with methanol vs. acetonitrile as the organic solvent. 3. Tune Source Parameters: Lower the source temperatures or voltages to see if signal improves, indicating less in-source decay. |
Problem: Complex or Unidentifiable Spectra
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Dominated by Adducts (e.g., [M+Na]⁺) | 1. Contaminated Mobile Phase: Sodium or potassium ions are present from glassware or reagents.[10] 2. Analyte Chemistry: Some molecules have a higher affinity for metal ions than protons. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and additives. Rinse glassware thoroughly with high-purity water.[14] 2. Force Protonation: Add or increase the concentration of the acid modifier (e.g., formic acid) to provide an excess of protons, which drives the equilibrium towards [M+H]⁺ formation.[10] |
| Unexpected Fragments in Full Scan | 1. In-source Fragmentation: The molecule is fragmenting in the ion source due to high temperatures or voltages. Nitroaromatics can be prone to losing NO₂ or NO.[16][17] | 1. Reduce Source Energy: Systematically lower the fragmentor/capillary exit voltage and source gas temperatures to find a balance between efficient desolvation and minimal fragmentation. |
| High Background Noise | 1. Contaminated System: Buildup of contaminants in the LC, MS, or from the mobile phase.[13] 2. Chemical Noise: Plasticizers or other contaminants leaching from solvent lines or bottles. | 1. System Flush: Flush the entire LC-MS system with a cleaning solution (e.g., isopropanol/water). 2. Identify Source: Use high-purity, fresh solvents. Ensure all tubing and containers are appropriate for LC-MS applications. |
Section 3: Experimental Protocols
Protocol 1: Generic Starting Method for LC-MS Analysis
This protocol provides a robust starting point for the analysis. Optimization will likely be required.
-
Sample Preparation:
-
Take 10 µL of the crude reaction mixture.
-
Dilute with 990 µL of acetonitrile to make a 1:100 dilution.
-
Vortex thoroughly.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 120 V.
-
References
- 1. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. chromtech.com [chromtech.com]
- 8. lcms.cz [lcms.cz]
- 9. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 13. zefsci.com [zefsci.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. chromacademy.com [chromacademy.com]
- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Halogenated Nitropyridines
Welcome to the technical support center for the purification of halogenated nitropyridines via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical purification step. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the column chromatography purification of halogenated nitropyridines.
Q1: Why is my halogenated nitropyridine showing significant peak tailing on the column?
A1: Peak tailing is a frequent observation for pyridine derivatives and is primarily due to the basic nitrogen atom in the pyridine ring interacting strongly with acidic silanol groups on the surface of the silica gel stationary phase.[1][2][3][4] This interaction leads to a secondary retention mechanism, causing the peak to broaden and tail. Other contributing factors can include column overload, physical issues with the column packing, or a mismatch between the sample solvent and the mobile phase.[4][5]
Q2: I'm struggling to separate my target halogenated nitropyridine from a closely related impurity (e.g., a positional isomer). What can I do?
A2: Co-elution of closely related impurities is a common challenge, especially with isomers which often have very similar polarities.[6] To improve separation, you can try several strategies:
-
Optimize the mobile phase: Small adjustments to the solvent polarity can significantly impact selectivity.[7]
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, cyano) which offer different selectivities.[4] For more challenging separations, high-performance liquid chromatography (HPLC) with stationary phases like phenyl or pentafluorophenyl (PFP) can be effective for halogenated aromatic compounds.[8][9]
-
Employ gradient elution: A gradual increase in the mobile phase polarity during the run can help to better resolve compounds with similar retention factors.[7][10]
Q3: My product recovery is very low after column chromatography. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Compound degradation on silica: The acidic nature of silica gel can cause degradation of sensitive compounds.[11][12][13] This is a known issue for some organic molecules.
-
Irreversible adsorption: Your compound might be too polar for the chosen solvent system and could be irreversibly binding to the silica gel.
-
Incomplete elution: The mobile phase may not be strong enough to elute your compound from the column.
-
Physical loss: Issues such as a cracked column or improper fraction collection can lead to physical loss of the sample.
Q4: How can I tell if my halogenated nitropyridine is degrading on the silica gel column?
A4: A simple and effective way to check for compound stability on silica gel is to perform a 2D Thin Layer Chromatography (TLC) analysis.[11][14] If the compound is stable, you will see a single spot that has moved diagonally. If there is degradation, you will observe additional spots along the second dimension's development path. Streaking on the initial TLC plate can also be an indicator of decomposition.
Q5: What is the ideal mobile phase for purifying halogenated nitropyridines?
A5: There is no single "ideal" mobile phase, as the optimal solvent system depends on the specific substitution pattern of your halogenated nitropyridine. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[6][15] The key is to perform a thorough TLC analysis to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[10][16]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving the issues highlighted in the FAQs.
Troubleshooting Peak Tailing
Peak tailing is a common issue when purifying basic compounds like pyridines. The following workflow can help you systematically address this problem.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. md-scientific.dk [md-scientific.dk]
Validation & Comparative
Part 1: Definitive Structural Elucidation by NMR Spectroscopy
An In-Depth Comparative Guide to the NMR Analysis of 4-Bromo-3-chloro-5-nitropyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of synthetic intermediates is a cornerstone of reliable and reproducible science. This compound is a key heterocyclic building block, pivotal in the synthesis of a range of pharmaceutical and agrochemical agents. Its specific substitution pattern dictates its reactivity and the ultimate structure of the final product. Therefore, rigorous analytical confirmation of its identity and purity is not merely a procedural step but a critical determinant of research and development success.
This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR's performance against alternative analytical techniques, supported by experimental data and authoritative references.
NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules because it provides a direct window into the chemical environment of individual atoms within a molecule. For a multi-substituted aromatic system like this compound, where numerous isomers are possible, NMR is unparalleled in its ability to confirm the precise connectivity and substitution pattern.
The pyridine ring is an electron-deficient (π-deficient) system due to the electronegativity of the nitrogen atom. The addition of three powerful electron-withdrawing groups—bromo, chloro, and nitro—further deshields the ring's remaining protons and carbons, shifting their corresponding NMR signals to a lower field (higher ppm values).[1]
¹H NMR Analysis: A Window into Proton Environments
The structure of this compound contains two protons, located at the C2 and C6 positions of the pyridine ring.
-
Expected Spectrum: We anticipate two distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). These protons are not chemically equivalent. H-2 is adjacent to the nitrogen and the chloro-substituted carbon, while H-6 is adjacent to the nitrogen and the bromo-substituted carbon. This difference in electronic environment will result in separate chemical shifts. Furthermore, these two protons will exhibit a small long-range coupling (typically ⁴J-coupling in pyridines is 1-3 Hz), causing each signal to appear as a narrow doublet. Due to the strong deshielding effects of the adjacent nitrogen and halogen substituents, these proton signals are expected at the downfield end of the aromatic region.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The molecule possesses five distinct carbon atoms in the pyridine ring.
-
Expected Spectrum: A ¹³C NMR spectrum will show five signals, corresponding to C2 through C6. The chemical shifts are heavily influenced by the attached substituents.
-
Quaternary Carbons (C3, C4, C5): The carbons directly bonded to the chloro (C3), bromo (C4), and nitro (C5) groups are quaternary. In a standard proton-decoupled ¹³C experiment, these signals are often of lower intensity compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[2] The carbon bearing the nitro group (C5) is expected to be significantly downfield.
-
Protonated Carbons (C2, C6): These carbons will appear as more intense signals and their chemical shifts will also be in the downfield aromatic region, influenced by the adjacent nitrogen and halogen atoms.
-
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a robust, self-validating protocol for the NMR analysis of this compound.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the this compound sample.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Expert Insight: The choice of solvent is critical. CDCl₃ is a common first choice for its versatility. However, for compounds with limited solubility or to observe specific hydrogen-bonding interactions, DMSO-d₆ is a superior alternative. Solvent choice can induce shifts in resonance frequencies, a phenomenon that can sometimes be used to resolve overlapping signals.[3][4]
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required, although referencing to the residual solvent peak is more common.[1]
2. Spectrometer Setup & 1D ¹H Acquisition (400 MHz Spectrometer):
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks on the solvent signal.
- Acquire the ¹H NMR spectrum using standard parameters:
- Spectral Width: 0-10 ppm
- Pulse Angle: 30-45 degrees
- Relaxation Delay (d1): 1.5-2.0 seconds
- Number of Scans: 8-16 (adjust based on sample concentration)
3. 1D ¹³C Acquisition:
- Tune the probe for ¹³C observation.
- Acquire the proton-decoupled ¹³C NMR spectrum:
- Spectral Width: 0-180 ppm
- Pulse Angle: 30-45 degrees
- Relaxation Delay (d1): 2.0 seconds
- Number of Scans: 1024 or higher (¹³C is much less sensitive than ¹H)
4. Data Processing:
- Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
- Perform a Fourier Transform.
- Phase correct the spectrum to achieve a flat baseline and pure absorption peak shapes.
- Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
- Integrate the ¹H signals to determine the relative proton ratios.
Workflow for Unambiguous Signal Assignment
For complete and verified assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Workflow for complete NMR structural elucidation.
Part 2: Comparative Analysis with Alternative Techniques
While NMR is the definitive tool for structure, a comprehensive characterization often employs orthogonal techniques. Each method provides a different piece of the analytical puzzle.[5][6]
| Technique | Information Provided | Sample Requirement | Throughput | Primary Application |
| NMR Spectroscopy | Complete molecular structure, atom connectivity, stereochemistry | 1-10 mg (non-destructive) | Low to Medium | Unambiguous structure elucidation and isomer differentiation |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns | <1 mg (destructive) | High | Molecular weight confirmation and identification in mixtures (LC-MS) |
| HPLC-UV | Purity, retention time, quantification | <1 mg (non-destructive, fraction collection possible) | High | Purity assessment and quantification of the main component and impurities |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NO₂, C-Cl, C-Br) | <1 mg (non-destructive) | High | Functional group identification and rapid screening |
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of this compound (237.44 g/mol ).[7] High-Resolution Mass Spectrometry (HRMS) can provide an elemental composition that distinguishes it from other molecules of the same nominal mass. A key feature to observe would be the characteristic isotopic pattern arising from the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), providing a highly confident identification. However, MS alone cannot differentiate between isomers, such as 3-Bromo-4-chloro-5-nitropyridine vs. 2-Bromo-3-chloro-5-nitropyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of a sample.[8][9] A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities. By using a UV detector, the area percentage of the main peak provides a reliable measure of purity. While essential for quality control, HPLC only provides a retention time, which is not a unique identifier of molecular structure without a certified reference standard.
Decision Workflow for Analytical Characterization
A senior scientist must choose the right tool for the right question. The following workflow illustrates a logical approach to characterizing a newly synthesized batch of this compound.
Caption: Logical workflow for the analytical characterization of a new batch.
Conclusion
For the definitive characterization of this compound, NMR spectroscopy is the indispensable analytical tool. It is the only common laboratory technique that provides a complete, atom-by-atom map of the molecular structure, allowing for the confident differentiation of isomers and the verification of the desired substitution pattern. While techniques like Mass Spectrometry and HPLC are critical partners in confirming molecular weight and assessing purity, respectively, they lack the intrinsic structural resolving power of NMR. A comprehensive quality control strategy, therefore, wisely integrates the strengths of all these methods, with NMR serving as the ultimate arbiter of molecular structure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jpharmsci.com [jpharmsci.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-3-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Bromo-3-chloro-5-nitropyridine
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctionalized pyridine core makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. Accurate and robust analytical methodologies are paramount for its characterization, enabling precise reaction monitoring, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comparative analysis of the mass spectrometric behavior of this compound under various ionization techniques. We will delve into the predicted fragmentation patterns and spectral characteristics, offering a predictive framework for researchers working with this and structurally related compounds. The insights provided herein are grounded in the fundamental principles of mass spectrometry and data from analogous chemical structures.
Chemical Profile of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₂BrClN₂O₂ | [1][2] |
| Molecular Weight | 237.44 g/mol | [1][2] |
| Monoisotopic Mass | 235.89882 Da | [1] |
| CAS Number | 1072141-30-0 | [2] |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical determinant of the information that can be gleaned from a mass spectrum. For a molecule such as this compound, with its unique combination of functional groups, different ionization methods will yield complementary data. We will compare three of the most common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Electron Ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[3] This makes it an invaluable tool for structural elucidation, as the fragmentation pattern serves as a unique "fingerprint" for the compound.
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 100 µg/mL.
-
Gas Chromatography (GC):
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Predicted EI Mass Spectrum and Fragmentation:
The EI mass spectrum of this compound is predicted to show a complex pattern of fragment ions. The molecular ion (M⁺˙) will be observable, and its isotopic pattern will be highly characteristic due to the presence of both bromine and chlorine.[4][5]
Isotopic Pattern of the Molecular Ion:
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for any fragment containing both halogens.[1][6] The molecular ion region will exhibit peaks at m/z 236 (¹²C₅¹H₂⁷⁹Br³⁵ClN₂¹⁶O₂), 238, 240, and 242. The most intense peaks in this cluster will be at m/z 236 and 238.
Predicted Fragmentation Pathway:
The fragmentation will likely be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds.[7][8] Subsequent losses of the halogen atoms and cleavage of the pyridine ring are also expected.
Predicted EI Fragmentation Pathway of this compound
Table of Predicted EI Fragments:
| m/z (most abundant isotope) | Proposed Fragment | Comments |
| 236 | [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 190 | [C₅H₂⁷⁹Br³⁵ClN]⁺ | Loss of NO₂ |
| 155 | [C₅H₂⁷⁹BrN]⁺ | Loss of NO₂ and Cl |
| 111 | [C₅H₂³⁵ClN]⁺ | Loss of NO₂ and Br |
| 76 | [C₅H₂N]⁺ | Loss of all substituents |
Electrospray Ionization (ESI): The "Soft" Technique for Intact Molecule Analysis
Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[9] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2][10][11]
Experimental Protocol: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Dissolve this compound in a suitable solvent mixture such as methanol/water (50:50 v/v) to a concentration of 10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is appropriate.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-400.
-
Predicted ESI Mass Spectrum:
In positive ion mode , the primary ion expected is the protonated molecule, ([M+H]⁺), at m/z 237/239/241. Adduct formation with common cations such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) is also possible, especially if there is trace contamination in the solvent or glassware.[2][11]
In negative ion mode , deprotonation is unlikely due to the absence of acidic protons. However, the formation of adducts with anions from the mobile phase, such as formate ([M+HCOO]⁻), is a possibility. Given the presence of electronegative groups, negative ion mode may offer good sensitivity for certain adducts.[12]
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule:
To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. By selecting the protonated molecule as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI): Bridging the Gap
APCI is another "soft" ionization technique that is suitable for a wide range of compounds, including those with moderate to low polarity.[13][14] It is often complementary to ESI. Ionization occurs in the gas phase through chemical reactions with reagent gas ions.[13]
Experimental Protocol: Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)
The LC conditions can be similar to those used for ESI-MS.
-
Mass Spectrometry (MS):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization Mode: Positive.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 400°C.
-
Capillary Temperature: 200°C.
-
Mass Range: m/z 100-400.
-
Predicted APCI Mass Spectrum:
APCI is expected to efficiently generate the protonated molecule, ([M+H]⁺), at m/z 237/239/241. Due to the higher energy conditions in the APCI source compared to ESI, some in-source fragmentation may be observed, such as the loss of the nitro group.[14]
Performance Comparison Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | High-energy electron impact | Desolvation of charged droplets | Gas-phase chemical ionization |
| Ionization "Hardness" | Hard | Soft | Soft |
| Typical Ions Formed | M⁺˙, extensive fragment ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻, adducts | [M+H]⁺, some in-source fragments |
| Molecular Ion Intensity | Often weak or absent | Strong | Generally strong |
| Structural Information | High (from fragmentation pattern) | Low (requires MS/MS) | Moderate (from in-source fragmentation and MS/MS) |
| Coupling | GC | LC | LC |
| Best Suited For | Volatile, thermally stable compounds; structural elucidation | Polar, thermally labile compounds; high molecular weight compounds | Moderately polar to non-polar compounds |
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be effectively approached using a combination of ionization techniques to obtain comprehensive structural information.
-
For definitive structural confirmation and impurity identification , GC-EI-MS is the method of choice due to its highly specific fragmentation pattern and the characteristic isotopic signature of the bromine and chlorine atoms.
-
For quantitative analysis in complex matrices and for studies involving thermally sensitive derivatives , LC-ESI-MS/MS is recommended. Its soft ionization preserves the molecular ion, which can then be selectively fragmented to provide both quantitative and qualitative data with high sensitivity and specificity.
-
LC-APCI-MS serves as a valuable alternative to ESI, particularly if the compound or its metabolites exhibit limited polarity.
By understanding the principles and predicted outcomes of each of these mass spectrometric techniques, researchers can design more effective analytical strategies for the characterization of this compound and other novel chemical entities in the drug discovery and development pipeline.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. nebiolab.com [nebiolab.com]
- 10. support.waters.com [support.waters.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 4-Bromo-3-chloro-5-nitropyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, substituted pyridines are of immense interest due to their prevalence in pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyridine ring is critical, as even minor positional changes, such as those between isomers, can drastically alter a compound's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-bromo-3-chloro-5-nitropyridine, a compound for which the correct assignment of substituent positions is paramount. We will explore the expected outcomes from key analytical methods, drawing comparisons with its close isomer, 3-bromo-4-chloro-5-nitropyridine, and other related structures to provide a comprehensive framework for structural verification.
The Challenge: Differentiating Isomers
The primary challenge in the characterization of this compound lies in distinguishing it from its potential isomers, most notably 3-bromo-4-chloro-5-nitropyridine. The molecular formula (C₅H₂BrClN₂O₂) and molecular weight (approximately 237.44 g/mol ) are identical for both isomers, rendering mass spectrometry alone insufficient for definitive identification without fragmentation analysis. Therefore, a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Unambiguous Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: Probing the Proton Environment
The pyridine ring of this compound has two protons. Their chemical shifts and coupling patterns are highly informative.
-
Expected ¹H NMR Spectrum of this compound: In this isomer, the two protons are at positions 2 and 6. Due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing effects of the nitro, chloro, and bromo substituents, these protons will be in different chemical environments. We would expect to see two distinct signals in the aromatic region of the spectrum. The proton at position 2 will likely be a singlet, and the proton at position 6 will also appear as a singlet. The relative positions of these singlets will depend on the specific electronic effects of the substituents.
-
Comparison with 3-Bromo-4-chloro-5-nitropyridine: This isomer also has two protons on the pyridine ring, at positions 2 and 6. Similar to the 4-bromo isomer, we would expect two singlets in the ¹H NMR spectrum. However, the electronic environment of these protons is different due to the altered positions of the bromine and chlorine atoms. This will result in different chemical shifts for the protons at positions 2 and 6 compared to the 4-bromo isomer.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in the molecule.
-
Expected ¹³C NMR Spectrum of this compound: This molecule has five carbon atoms in the pyridine ring, each in a unique chemical environment. Therefore, we expect to see five distinct signals in the ¹³C NMR spectrum. The chemical shifts of these carbons will be influenced by the attached substituents. Carbons bearing electronegative atoms (Cl, Br, and the carbon attached to the nitro group) will be deshielded and appear at a lower field (higher ppm).
-
Comparison with 3-Bromo-4-chloro-5-nitropyridine: The ¹³C NMR spectrum of this isomer will also show five distinct signals. However, the chemical shifts of the carbons at positions 3, 4, and 5 will be significantly different from those in the 4-bromo isomer due to the different substitution pattern.
| Analytical Technique | Expected Data for this compound | Comparison with 3-Bromo-4-chloro-5-nitropyridine |
| ¹H NMR | Two singlets in the aromatic region. | Also two singlets, but with different chemical shifts. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. | Also five distinct signals, with different chemical shifts for C-3, C-4, and C-5. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) showing isotopic pattern for Br and Cl. | Identical molecular ion peak and isotopic pattern. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of a compound.
-
Expected Mass Spectrum: For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺). A key feature to observe is the isotopic pattern. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine also has two (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion, which can confirm the presence of one bromine and one chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₅H₂BrClN₂O₂) with a high degree of confidence.
Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a beam of high-energy electrons.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule, confirming the exact connectivity and spatial arrangement of all atoms. This technique is considered the "gold standard" for structural determination.
Workflow for X-ray Crystallography:
Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4-Bromo-3-chloro-5-nitropyridine Analogs
For the modern researcher in drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 4-bromo-3-chloro-5-nitropyridine and its analogs, alongside a critical evaluation of alternative analytical techniques. As Senior Application Scientists, our aim is to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your structural analysis workflow.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For halogenated and nitrated pyridine derivatives, which are key scaffolds in medicinal chemistry and functional materials, this structural information is the bedrock of rational drug design and the engineering of novel materials. While X-ray crystallography remains the gold standard for atomic-resolution structural determination, its application is not without its challenges, most notably the requirement for high-quality single crystals. This guide will navigate the nuances of crystallographic analysis for this class of compounds and objectively compare its performance with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Power of Single Crystals: Unveiling the Structure of Halonitropyridines
X-ray crystallography offers an unparalleled, direct visualization of molecular structure in the solid state. The diffraction of X-rays by a crystalline lattice provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be precisely determined.
While a crystal structure for this compound is not publicly available at the time of this writing, we can infer its likely solid-state behavior by examining the crystallographic data of closely related analogs. The interplay of halogen bonding, nitro group interactions, and π-stacking is expected to be a dominant feature in the crystal packing of these compounds.
Comparative Crystallographic Analysis of Dihalopyridine Analogs
To illustrate the structural motifs that govern the crystal packing of halogenated pyridines, we will consider the crystallographic data of 2-amino-3,5-dibromopyridine and 4-amino-3,5-dichloropyridine.
| Feature | 2-Amino-3,5-dibromopyridine[1][2] | 4-Amino-3,5-dichloropyridine[3] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, Br···N halogen bonds | N-H···N hydrogen bonds, Cl···Cl interactions, π-π stacking |
| Packing Motif | Formation of hydrogen-bonded chains | Formation of hydrogen-bonded chains interconnected by π-stacking |
This comparative data highlights how the nature and position of halogen substituents, alongside other functional groups like the amino group, direct the supramolecular assembly. For this compound, we can anticipate a complex interplay of Br···N and Cl···N halogen bonds, as well as potential interactions involving the nitro group, leading to a densely packed and stable crystal lattice.
The Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
Synthesis and Crystallization of this compound Analogs
The synthesis of substituted nitropyridines often involves electrophilic nitration of a corresponding pyridine precursor. For this compound, a potential synthetic route could involve the nitration of 4-bromo-3-chloropyridine.
Experimental Protocol: Synthesis of a Halonitropyridine Analog (Illustrative)
-
Nitration: To a solution of the halo-substituted pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).
Crystallization:
Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant.
-
Cooling Crystallization: Preparing a saturated solution of the compound at an elevated temperature and allowing it to cool slowly.
Beyond the Crystal: A Comparative Look at Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, especially regarding the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[4]
¹H and ¹³C NMR of this compound Analogs:
For this compound, we would expect to see distinct signals in the ¹H and ¹³C NMR spectra corresponding to the non-equivalent protons and carbons of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitro substituents.
¹H NMR of 3-Bromo-4-chloro-pyridine-N-oxide (A Close Analog):
A ¹H NMR spectrum of the related compound, 3-bromo-4-chloro-pyridine-N-oxide, shows characteristic signals for the pyridine protons.[5] This data can be used to predict the approximate chemical shifts for the protons in this compound.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, angles, intermolecular interactions | Atomic connectivity, chemical environment, dynamic processes |
| Key Advantage | Unambiguous, high-resolution 3D structure | Provides information on solution-state conformation and dynamics |
| Key Limitation | Requires a suitable single crystal | Provides indirect structural information, can be complex to interpret |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Fragmentation Pattern of Halonitropyridines:
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the nitro group, halogen atoms, and cleavage of the pyridine ring, providing valuable structural clues.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information Obtained | 3D atomic coordinates | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Definitive 3D structure | High sensitivity, requires very small sample amounts |
| Key Limitation | Requires a single crystal | Does not provide direct 3D structural information |
Conclusion: An Integrated Approach to Structural Elucidation
For researchers working with novel compounds like this compound and its analogs, a multi-faceted approach to structural analysis is most effective. While X-ray crystallography stands as the ultimate arbiter of three-dimensional structure in the solid state, its successful application is contingent on the ability to produce high-quality single crystals. When crystallization proves challenging, or when information about the molecule's behavior in solution is critical, NMR spectroscopy and mass spectrometry provide invaluable, complementary data.
By understanding the strengths and limitations of each technique, and by leveraging the insights gained from the crystallographic analysis of related structures, researchers can confidently and efficiently elucidate the molecular architecture of these important chemical entities, thereby accelerating the pace of discovery in drug development and materials science.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Halogenated nitropyridines are workhorse intermediates, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed substrates: 4-bromo-3-nitropyridine and 4-chloro-3-nitropyridine. By synthesizing experimental data and mechanistic principles, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
The Mechanism of Nucleophilic Aromatic Substitution on the Nitropyridine Ring
The reactivity of halonitropyridines is governed by the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂), particularly when it is positioned ortho or para to the halogen leaving group. This electronic arrangement renders the carbon atom bearing the halogen highly electrophilic and susceptible to nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the halogen. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which lends it significant stability.
-
Elimination of the Leaving Group and Aromatization: In the second, faster step, the halide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Caption: Generalized mechanism for the SNAr reaction on a 4-halo-3-nitropyridine.
Comparative Reactivity: 4-Bromo- vs. 4-Chloro-3-nitropyridine
In aliphatic substitution reactions (Sₙ1 and Sₙ2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely proportional to the carbon-halogen bond strength. However, in SNAr reactions where the initial nucleophilic attack is rate-determining, the trend is often reversed: F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
For 4-chloro- and 4-bromo-nitropyridines, the difference in electronegativity and polarizability is less pronounced, leading to very similar reactivities. To provide a quantitative comparison, we can examine the kinetic data for the reaction of analogous 4-halo-pyridine 1-oxides with piperidine in ethanol. The pyridine N-oxide scaffold electronically mimics the activation provided by a nitro group at the 4-position.
| Substrate | Second-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-pyridine 1-oxide | 1.12 x 10⁻⁶ | 1.00 |
| 4-Bromo-pyridine 1-oxide | 1.29 x 10⁻⁶ | 1.15 |
Data sourced from Johnson, R. M. J. Chem. Soc. B, 1966, 1058-1062.
The experimental data reveals that 4-bromo-pyridine 1-oxide is slightly more reactive than its chloro-analogue under these conditions. This subtle difference can be attributed to a balance of factors. While chlorine is more electronegative, potentially making the carbon atom slightly more electrophilic, the carbon-bromine bond is weaker and more polarizable, which can also facilitate the reaction. For practical synthetic purposes, the reactivities of 4-bromo- and 4-chloro-3-nitropyridine can be considered comparable, with the choice of substrate often being dictated by cost, availability, and the specific reaction conditions.
Experimental Protocols
To facilitate the direct comparison of these substrates in your own laboratory setting, we provide a detailed protocol for a kinetic study using UV-Vis spectrophotometry, as well as a general procedure for a preparative scale reaction.
Kinetic Analysis via UV-Vis Spectrophotometry
This protocol allows for the determination of second-order rate constants by monitoring the formation of the product under pseudo-first-order conditions.
Materials:
-
4-Chloro-3-nitropyridine
-
4-Bromo-3-nitropyridine
-
Piperidine (or other desired nucleophile)
-
Anhydrous Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 4-halo-3-nitropyridine in anhydrous ethanol (e.g., 1.0 x 10⁻⁴ M).
-
Prepare a series of stock solutions of piperidine in anhydrous ethanol with varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M).
-
-
Determination of λmax:
-
Prepare a solution of the expected product, 4-(piperidin-1-yl)-3-nitropyridine, and determine its wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The starting 4-halo-3-nitropyridine should have minimal absorbance at this wavelength.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 30.0 ± 0.1 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the 4-halo-3-nitropyridine stock solution and a known volume of one of the piperidine stock solutions into a quartz cuvette. Ensure the final concentration of piperidine is at least 10-fold greater than that of the halonitropyridine.
-
Quickly place the cuvette in the thermostatted cell holder of the spectrophotometer and begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Perform this entire procedure for both 4-chloro- and 4-bromo-3-nitropyridine to obtain a direct comparison of their reactivities.
-
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
Preparative Scale Synthesis of 4-(Piperidin-1-yl)-3-nitropyridine
This protocol provides a general method for the synthesis of the substituted product on a preparative scale.
Materials:
-
4-Chloro-3-nitropyridine or 4-Bromo-3-nitropyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-halo-3-nitropyridine in ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine followed by the dropwise addition of piperidine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-3-nitropyridine.
Conclusion
In the nucleophilic aromatic substitution on the nitropyridine ring, 4-bromo- and 4-chloro-3-nitropyridine exhibit very similar reactivities. While theoretical considerations of electronegativity might suggest a slight advantage for the chloro-derivative, experimental data on analogous pyridine N-oxides indicate that the bromo-analogue can be marginally more reactive. For practical applications in synthesis, the choice between these two substrates can be guided by factors such as cost, availability, and specific reaction optimization, with the expectation of comparable performance under similar conditions. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and to efficiently synthesize the desired substituted nitropyridine products.
Unlocking Synthetic Versatility: A Comparative Guide to 4-Bromo-3-chloro-5-nitropyridine
For researchers, scientists, and drug development professionals, the strategic incorporation of highly functionalized pyridine scaffolds is a cornerstone of modern molecular design. Among the arsenal of available building blocks, 4-Bromo-3-chloro-5-nitropyridine emerges as a uniquely versatile reagent, offering a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth technical comparison of its synthetic advantages over common alternatives, supported by mechanistic insights and detailed experimental protocols.
The strategic arrangement of a bromo, a chloro, and a nitro group on the pyridine ring endows this compound with a finely tuned reactivity profile. This allows for selective and sequential functionalization, a critical advantage in multi-step syntheses. This guide will explore the superior regioselectivity and differential reactivity of this compound in two of the most powerful transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The Decisive Advantage: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, renders halonitropyridines highly susceptible to nucleophilic attack. In this compound, the key to its synthetic utility lies in the predictable and high regioselectivity of these reactions.
The chlorine atom at the C4-position is preferentially substituted over the bromine atom at the C3-position. This selectivity is governed by the stability of the intermediate Meisenheimer complex formed during the reaction. Nucleophilic attack at the C4-position, which is para to the electron-withdrawing nitro group, allows for the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance. This provides a significantly more stable intermediate compared to the one formed from attack at the C3-position (meta to the nitro group), where such resonance stabilization is not possible.
Comparison with an Alternative: 3,4-Dichloro-5-nitropyridine
A common alternative, 3,4-dichloro-5-nitropyridine, also offers two chlorine atoms for substitution. While it also exhibits a preference for substitution at the C4-position due to the para-nitro group, the presence of two identical halogens can sometimes lead to mixtures of mono- and di-substituted products, especially under forcing conditions. The distinct electronic nature of the C-Cl versus C-Br bond in this compound can offer a handle for more controlled and selective mono-functionalization under carefully optimized conditions.
Orthogonal Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective and sequential introduction of different functionalities.
The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. This inherent difference in reactivity allows for the selective coupling at the C4-position (bearing the bromine) while leaving the C3-position (bearing the chlorine) intact for a subsequent, different cross-coupling reaction under more forcing conditions or with a more active catalyst system. This "orthogonal" reactivity is a significant advantage for the construction of highly complex and unsymmetrically substituted pyridines.
Comparative Performance Data
While a direct head-to-head study with quantitative yields for this compound against all possible alternatives is not available in a single source, the established principles of cross-coupling reactivity (I > Br > OTf > Cl) provide a strong predictive framework. For instance, in a Suzuki coupling, the C-Br bond of this compound is expected to react under significantly milder conditions (lower temperature, less active catalyst) than the C-Cl bond of an alternative like 3,4-dichloro-5-nitropyridine. This allows for greater functional group tolerance and can be critical in the synthesis of delicate molecules.
| Feature | This compound | 3,4-Dichloro-5-nitropyridine | 3,5-Dibromo-4-chloropyridine |
| SNAr Regioselectivity | High (C4-Cl) | High (C4-Cl) | Moderate to Low |
| Cross-Coupling Selectivity | High (C4-Br first) | Lower (potential for mixture) | High (C3/C5-Br first) |
| Orthogonal Reactivity | Excellent | Poor | Good |
| Versatility | High | Moderate | Moderate |
Experimental Protocols
The following protocols are illustrative and provide a starting point for the application of this compound in key synthetic transformations. As with any chemical reaction, optimization of conditions is often necessary for specific substrates.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (Amination at C4)
This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Solvent (e.g., Dioxane, THF, or DMF)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the solvent (e.g., Dioxane) to dissolve the starting material.
-
Add the amine (1.1 - 1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-chloro-5-nitropyridine derivative.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid at the C4-bromo position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chloro-5-nitropyridine.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, polysubstituted pyridines. Its key advantages lie in the predictable regioselectivity of nucleophilic aromatic substitution at the C4-position and the potential for orthogonal, sequential functionalization through palladium-catalyzed cross-coupling reactions, selectively engaging the more reactive C-Br bond before the C-Cl bond. This allows for a level of synthetic control that is difficult to achieve with more symmetrically substituted dihalopyridines. For researchers aiming to construct diverse libraries of pyridine derivatives for drug discovery and materials science, a thorough understanding and application of this compound's unique reactivity profile can significantly streamline synthetic routes and broaden the accessible chemical space.
A Researcher's Guide to Biological Activity Screening of Substituted Nitropyridines
Introduction: The Versatility of the Nitropyridine Scaffold
The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1] When substituted with a nitro group (-NO2), the resulting nitropyridine scaffold becomes a highly versatile precursor for a vast range of biologically active molecules.[1][2][3] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making these compounds valuable intermediates in organic synthesis and potent agents in their own right.[4][5] Over the past few decades, substituted nitropyridines have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point in drug discovery programs.[2][6]
This guide provides an in-depth comparison of the biological activities of various substituted nitropyridines, supported by experimental data. We will delve into the standard screening protocols, explaining the causality behind methodological choices to ensure scientific integrity and reproducibility.
I. Antimicrobial Activity: Combating Pathogenic Threats
Substituted nitropyridines have emerged as potent antimicrobial agents, with activity reported against a wide spectrum of bacteria and fungi.[1] The mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell.[7][8] This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.[6]
Comparative Antimicrobial Performance
The efficacy of nitropyridine derivatives is highly dependent on the nature and position of their substituents. Below is a comparison of the Minimum Inhibitory Concentration (MIC) values for several compounds against various microbial strains. A lower MIC value indicates higher potency.
| Compound/Derivative | Microbial Strain | Reported Activity (MIC in µg/mL) | Reference |
| Phenolic hydrazone (98, R = 2-OH) | Bacillus subtilis | 62.5 | [1] |
| Phenolic hydrazone (98, R = 2-OH) | Candida krusei | 62.5 | [1] |
| N-hydroxy-pyridoxazinone (95, R = n-Bu) | Candida albicans | 62.5 | [1] |
| N-hydroxy-pyridoxazinone (95, R = n-Bu) | Enterococcus faecalis | 7.8 | [1] |
| N-hydroxy-pyridoxazinone (95, R = n-Bu) | Staphylococcus aureus | 31.2 | [1] |
| Nitropyridine-containing Ag+ complexes (62) | E. coli, M. luteus etc. | Moderate to good | [1] |
| Nicotinic acid benzylidene hydrazide (nitro-substituted) | S. aureus, E. coli etc. | Comparable to Norfloxacin | [9] |
Key Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Rationale for Methodological Choices:
-
96-Well Plate Format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously, ensuring efficiency.[12]
-
Mueller-Hinton Broth (MHB): A standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.
-
Standardized Inoculum (10^5 CFU/mL): Ensures reproducibility. A lower inoculum might overestimate efficacy, while a higher one could overwhelm the compound, leading to false-negative results.
-
Resazurin as Viability Indicator: The use of a metabolic indicator like resazurin provides a clear, colorimetric endpoint. Viable, respiring cells reduce the blue resazurin to pink resorufin, offering an objective measure of growth inhibition compared to visual turbidity assessment.[10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test nitropyridine derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial or fungal suspension to each well of the 96-well plate, bringing the total volume to 100 µL. Include a positive control (inoculum in MHB without compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.[10]
Workflow Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine scaffold is a privileged structure in the design of anticancer agents.[13] Nitropyridines, in particular, have been investigated for their ability to inhibit various targets crucial for cancer cell survival and proliferation.[1] Some proposed mechanisms include the inhibition of key enzymes like DNA-dependent protein kinase (DNA-PK) or MALT1 protease, and the induction of cellular stress.[1] The hypoxic environment often found in solid tumors may also facilitate the reductive activation of nitro compounds, potentially leading to selective cytotoxicity in cancer cells.[6]
Comparative Anticancer Performance
The cytotoxic effect of substituted nitropyridines is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
| Compound/Derivative | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine (87) | PC3, LNCaP, DU145 (Prostate) | Active | [1] |
| Thiazolo[5,4-b]pyridines (78) | MALT1 Protease | 1–500 nM | [1] |
| 5-Nitropicolinic acid | Human NEU3 | 40–79 nM | [1] |
| Pyridine derivatives | OUR-10 (Renal) | Time-dependent reduction in viability | [14] |
| Thieno[2,3-c]pyridine (6i) | MCF7 (Breast) | 95.33% inhibition @ 100 µM | [15] |
| Pyridine derivative (20) with two OH groups | MCF7 (Breast) | 0.91 mM | [13] |
Key Experimental Protocol: The MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16] It is a cornerstone of in vitro drug screening.[17]
Rationale for Methodological Choices:
-
Principle: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[17] Dead cells lack this enzymatic activity.
-
Solubilization: The resulting formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent (like DMSO or isopropanol) before the absorbance can be measured.[17]
-
Absorbance Reading: The intensity of the purple color, measured spectrophotometrically (typically around 570 nm), is directly proportional to the number of viable cells.[18] This allows for a quantitative determination of the compound's cytotoxic effect.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with solvent, e.g., DMSO) and untreated controls.[19]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Workflow Visualization
Caption: The experimental workflow for assessing cytotoxicity via the MTT assay.
III. Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Pyridine derivatives have been explored as anti-inflammatory agents, often targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX).[20][21] The mechanism for some pyridine-based compounds may relate to their ability to chelate iron, which is a cofactor for enzymes like cyclooxygenase and lipoxygenase that are critical to the inflammatory pathway.[20][22]
Comparative Anti-inflammatory Performance
The anti-inflammatory potential of compounds is often assessed in vivo using models of induced inflammation. The percentage of edema inhibition is a common metric for comparison.
| Compound/Derivative | Assay Model | Reported Activity (% Inhibition) | Reference |
| 3-hydroxy-pyridine-4-one (Compound A) | Carrageenan-induced paw edema (rat) | 67% @ 20 mg/kg | [20] |
| 3-hydroxy-pyridine-4-one (Compound B) | Carrageenan-induced paw edema (rat) | Significant inhibition @ 200-400 mg/kg | [20] |
| Cyanopyridine derivative (IIh) | Carrageenan-induced paw edema (rat) | Good activity vs. Indomethacin | [23] |
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model for evaluating the activity of acute anti-inflammatory agents.[20]
Rationale for Methodological Choices:
-
Carrageenan as Inducer: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, cyclooxygenase, and nitric oxide.[20] This allows for the assessment of compounds that may interfere with these later-stage mediators.
-
Plethysmometer Measurement: A plethysmometer provides a precise and objective measurement of paw volume (edema), allowing for quantitative assessment of the inflammatory response and its inhibition.
-
Positive Control (Indomethacin): Using a well-characterized nonsteroidal anti-inflammatory drug (NSAID) like indomethacin provides a benchmark against which the potency of the test compounds can be compared.[20]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the substituted nitropyridine derivatives intraperitoneally or orally at predetermined doses. Administer the vehicle (e.g., saline, DMSO) to the control group and indomethacin (e.g., 10 mg/kg) to the positive control group.[20]
-
Baseline Measurement: Thirty minutes to one hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline subcutaneously into the plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection, typically every hour for up to 4 or 5 hours.
-
Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Determine the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Workflow Visualization
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
Substituted nitropyridines represent a privileged and versatile chemical scaffold with a wide array of demonstrable biological activities.[1][2] Their potential as antimicrobial, anticancer, and anti-inflammatory agents is well-supported by preliminary screening data. This guide provides a framework for researchers to objectively compare the performance of novel nitropyridine derivatives using standardized, reproducible, and logically sound experimental protocols. By understanding the causality behind the assay design and adhering to rigorous scientific principles, the drug development community can more effectively explore the therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial screening: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Regiochemistry: A Comparative Guide to 4-Bromo-3-chloro-5-nitropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
The Regiochemical Challenge: C4-Br vs. C3-Cl
4-Bromo-3-chloro-5-nitropyridine is an electron-deficient heteroaromatic compound, making it an excellent substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The pyridine nitrogen and the potent electron-withdrawing nitro group at C5 activate the ring, but also create a regiochemical puzzle. The two leaving groups, bromide at the C4-position and chloride at the C3-position, compete for reactivity.
Predicting the outcome requires an understanding of the distinct electronic and mechanistic demands of each reaction class.
-
In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a negatively charged Meisenheimer intermediate.[1][2] The stability of this intermediate is the paramount factor. The C4-position is para to the electron-withdrawing nitro group, allowing for effective delocalization and stabilization of the negative charge through resonance.[1][3] The C3-position is meta to the nitro group, offering no such resonance stabilization.[3] Therefore, nucleophilic attack is overwhelmingly favored at the C4 position, leading to the displacement of the bromide.
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig), the mechanism is fundamentally different.[4][5][6] The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] This step is governed by bond strength and reactivity, with the weaker C-Br bond being significantly more susceptible to oxidative addition than the stronger C-Cl bond.[7][8] This intrinsic reactivity difference generally dictates that cross-coupling reactions will occur selectively at the C4-bromo position.[8][9][10]
This guide will now compare these two reaction pathways, providing the experimental data and validation workflows essential for confirming these predicted regiochemical outcomes.
Comparative Analysis: SNAr vs. Cross-Coupling Reactions
The choice of reaction conditions dictates the product. Below is a comparison of typical outcomes.
| Reaction Type | Reagents & Conditions | Major Product Regioisomer | Primary Driving Factor |
| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, MeOH, 60 °C | 4-Methoxy-3-chloro-5-nitropyridine | Stabilization of Meisenheimer intermediate |
| Buchwald-Hartwig Amination [5][6] | Morpholine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | 4-(Morpholin-4-yl)-3-chloro-5-nitropyridine | Preferential oxidative addition at C-Br bond |
| Suzuki Coupling [4] | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 3-Chloro-5-nitro-4-phenylpyridine | Preferential oxidative addition at C-Br bond |
This data highlights a consistent trend: regardless of whether a C-O, C-N, or C-C bond is being formed, the reaction selectively occurs at the C4-position, displacing the bromide. The key is that both major reaction classes, despite their different mechanisms, favor this outcome for distinct reasons.
Visualizing the Mechanistic Divergence
The following diagrams illustrate the critical mechanistic steps that determine the regioselectivity in each reaction class.
Caption: SNAr reaction pathway showing preferential attack at C4.
Caption: Simplified Suzuki catalytic cycle highlighting selective C-Br activation.
The Gold Standard: Experimental Validation of Regiochemistry
While mechanistic principles provide a strong predictive foundation, unambiguous experimental verification is non-negotiable in research and development. A multi-technique approach is essential for a self-validating system.
Core Validation Workflow
A robust validation strategy follows a logical progression from initial reaction to final structural confirmation.
Caption: Logical workflow for the validation of reaction regiochemistry.
Detailed Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful and routine method for determining regiochemistry in solution. The key is to analyze the number of signals, their chemical shifts, and, most importantly, the coupling patterns of the remaining pyridine proton.
Objective: To distinguish between the C4-substituted product (3-chloro-5-nitro-4-substituted-pyridine) and the C3-substituted product (4-bromo-5-nitro-3-substituted-pyridine).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Result for C4-Substitution: The product will have two remaining protons on the pyridine ring, at the C2 and C6 positions. These protons will appear as two distinct singlets (or very narrow doublets with a small 4JH-H coupling, often unresolved).
-
Expected Result for C3-Substitution: The product would also have two protons (at C2 and C6). However, their chemical environments would be different. Crucially, if substitution occurred at C3, the resulting proton at C6 would likely show a different chemical shift compared to the C4-substituted isomer. The most definitive proof comes from 2D NMR.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This spectrum confirms the number of unique carbon atoms in the molecule and can show the disappearance of the C-Br signal and the appearance of a new C-Nucleophile signal.
-
-
2D NMR Acquisition (HSQC & HMBC - The Decisive Experiments):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals observed in the ¹H spectrum to their attached carbon atoms (C2 and C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for unambiguous assignment.[11][12] It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Validation of C4-Substitution: The proton at C2 will show an HMBC correlation to the carbon at C4 (the site of substitution) and the carbon at C3 (which is still bonded to chlorine). The proton at C6 will show a correlation to the carbon at C4 and the carbon at C5 (bonded to the nitro group). The presence of a correlation from the C2-proton to the newly substituted C4-carbon is definitive proof of regiochemistry.
-
-
Definitive Proof: Single-Crystal X-ray Crystallography
When a reaction product can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure.[13][14][15][16] This technique precisely maps the atomic positions in space, leaving no doubt as to which halogen was substituted.[17][18] It serves as the gold standard for validating the results inferred from spectroscopic methods.[13][19]
Conclusion
For this compound, a clear and reliable regiochemical preference exists based on the reaction class.
-
Nucleophilic Aromatic Substitution is governed by intermediate stability, directing substitution to the C4-position to leverage resonance stabilization from the C5-nitro group.
-
Palladium-Catalyzed Cross-Coupling is governed by the kinetics of oxidative addition, also favoring reaction at the more labile C-Br bond at the C4-position .
While these principles provide excellent predictive power, this guide emphasizes the necessity of rigorous, multi-step experimental validation. The systematic application of Mass Spectrometry and, crucially, a full suite of 1D and 2D NMR experiments provides a self-validating workflow to confirm product identity. For novel structures or when absolute certainty is required, single-crystal X-ray crystallography remains the definitive analytical tool. By combining a strong theoretical understanding with robust empirical validation, researchers can confidently utilize this versatile building block in the synthesis of complex molecules for drug discovery and beyond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-chloro-5-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-3-chloro-5-nitropyridine, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is crucial. This compound is a halogenated and nitrated pyridine derivative, a class of substances that often exhibit toxicological properties.
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and causes serious eye damage .[1][2] The presence of halogen (bromo and chloro) and nitro functional groups enhances its reactivity and potential for biological harm.[3] Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and within a designated, controlled area.
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Source |
| GHS Pictograms | Danger | [1][2] |
| Hazard Statements | H301: Toxic if swallowedH318: Causes serious eye damage | [1][2] |
| CAS Number | 31872-63-6 | [1][2] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Physical Form | Solid | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the acute toxicity and potential for severe eye damage, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is to prevent the primary routes of exposure: ingestion, and eye contact.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and airborne particles.[5][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn to prevent skin contact.[1][5] Contaminated work clothing should not be allowed out of the workplace.[7]
-
Respiratory Protection: All handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][8] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed waste disposal facility. This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Immediate Containment and Segregation
-
Rationale: To prevent cross-contamination and unintended chemical reactions, it is imperative to segregate halogenated and nitrated waste from other waste streams.[5]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated and Nitrated Organic Solid Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[8]
-
Place all solid waste contaminated with this compound, including residual amounts in original containers, contaminated weighing papers, and disposable labware, directly into this designated container.
-
For solutions containing this compound, use a designated "Halogenated and Nitrated Organic Liquid Waste" container.
-
Step 2: Decontamination of Glassware and Equipment
-
Rationale: Thorough decontamination of all non-disposable items is essential to prevent carryover of the hazardous compound into subsequent experiments and to ensure the safety of personnel handling the glassware.
-
Procedure:
-
Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) three times.
-
Collect the solvent rinsate as hazardous waste in the designated "Halogenated and Nitrated Organic Liquid Waste" container.[5]
-
After the solvent rinse, wash the glassware with soap and water.
-
Step 3: Labeling and Temporary Storage
-
Rationale: Proper labeling is a critical component of hazardous waste management, providing essential information for safe handling, storage, and disposal.[5][8]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[8]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
The accumulation start date.
-
The name of the principal investigator or laboratory supervisor.
-
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][10][11]
-
Step 4: Final Disposal
-
Rationale: this compound must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[1] The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the disposal of chlorinated and nitrated organic compounds.[12][13]
-
Procedure:
-
Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or feed.[1]
-
The recommended disposal method is controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[1]
-
Alternatively, chemical destruction may be employed, sometimes in conjunction with carbon adsorption to ensure complete removal of the substance.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[14]
-
Spill Management
In the event of a spill, immediate and proper response is critical to mitigate exposure and environmental contamination.
-
Procedure:
-
Evacuate non-essential personnel from the area.[1]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. [7][15]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
-
Report the spill to your supervisor and your institution's EHS office.[14]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1072141-30-0: this compound [cymitquimica.com]
- 4. 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
